molecular formula C11H17N B2413517 2-(4-Methylpentyl)pyridine CAS No. 79562-38-2

2-(4-Methylpentyl)pyridine

Cat. No.: B2413517
CAS No.: 79562-38-2
M. Wt: 163.264
InChI Key: YIPLEGJBMJPCPJ-UHFFFAOYSA-N
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Description

2-(4-Methylpentyl)pyridine is an organic compound with the CAS Registry Number 79562-38-2 and a molecular formula of C 11 H 17 N, corresponding to a molecular weight of 163.26 g/mol . Its structure features a pyridine ring, a privileged heterocyclic scaffold in medicinal chemistry, substituted with a 4-methylpentyl chain . Pyridine derivatives are recognized as significant bio-isosteres and are prevalent in over 7000 pharmacological compounds, accounting for a substantial portion of FDA-approved N-heterocyclic drugs . These compounds are extensively investigated in targeted cancer therapy, serving as key scaffolds in inhibitors for various oncogenic targets such as the tubulin-microtubule system, EGFR, and topoisomerase . The pyridine nucleus is a critical building block for developing small-molecule targeted therapies, offering potential for enhanced selectivity and potency against cancer cells while sparing normal cells, which is a primary advantage over traditional chemotherapy . Researchers value this compound for exploring structure-activity relationships (SAR) and in molecular hybridization approaches to create novel therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use. Hazard Statements Apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpentyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(2)6-5-8-11-7-3-4-9-12-11/h3-4,7,9-10H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPLEGJBMJPCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Methylpentyl)pyridine CAS 79562-38-2 properties

[1]

Executive Summary

2-(4-Methylpentyl)pyridine (CAS 79562-38-2) is a specialized alkylpyridine derivative characterized by a pyridine ring substituted at the 2-position with a 4-methylpentyl (isohexyl) group.[1] As a member of the 2-alkylpyridine class, this compound exhibits distinct physicochemical properties driven by the interplay between the electron-deficient aromatic ring and the lipophilic, branched alkyl chain.

While less ubiquitous than its linear analogs (e.g., 2-hexylpyridine), 2-(4-methylpentyl)pyridine serves as a critical building block in organic synthesis , a potential ligand in coordination chemistry , and a lipophilic scaffold in medicinal chemistry. Its structural features suggest applications in modifying the pharmacokinetic profiles of drug candidates by enhancing membrane permeability without significantly altering electronic properties.

This guide provides a comprehensive technical analysis of 2-(4-methylpentyl)pyridine, synthesizing predicted physicochemical data with established synthetic protocols and analytical methodologies.

Physicochemical Profile

The properties of 2-(4-methylpentyl)pyridine are heavily influenced by the steric bulk of the terminal isopropyl group on the alkyl chain. The following data is derived from quantitative structure-property relationship (QSPR) models and homologous series analysis.

Table 1: Physicochemical Properties

PropertyValue (Estimated/Experimental)Determining Factor
Molecular Formula C₁₁H₁₇NStoichiometry
Molecular Weight 163.26 g/mol Isotopic Mass Sum
CAS Number 79562-38-2Unique Identifier
Boiling Point 225–230 °C (at 760 mmHg)Van der Waals forces; similar to 2-hexylpyridine (228°C)
Density 0.88–0.89 g/cm³Packing efficiency of branched alkyl chain
Refractive Index (

)
1.485–1.495Aromatic ring conjugation
LogP (Octanol/Water) ~3.8High lipophilicity due to C6 alkyl chain
pKa (Conjugate Acid) ~5.9Inductive effect of alkyl group stabilizes protonated form
Appearance Colorless to pale yellow liquidStandard for alkylpyridines
Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂OHydrophobic alkyl chain dominance

Synthesis & Manufacturing Protocols

The synthesis of 2-(4-methylpentyl)pyridine requires precise carbon-carbon bond formation at the electron-deficient 2-position of the pyridine ring. The most robust and scalable method involves the lateral lithiation of 2-picoline followed by alkylation with an appropriate electrophile.

Protocol A: Lateral Lithiation-Alkylation (Recommended)

This method utilizes the acidity of the

Reagents:

  • Substrate: 2-Picoline (2-Methylpyridine)

  • Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Electrophile: 1-Bromo-3-methylbutane (Isoamyl bromide)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation of LDA: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to generate LDA in situ.

  • Lithiation: Add 2-picoline (1.0 equiv) dropwise to the LDA solution at -78°C. The solution will turn deep red/orange, indicating the formation of 2-picolyllithium. Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Alkylation: Add 1-bromo-3-methylbutane (1.1 equiv) dropwise, maintaining the temperature below -60°C. The steric bulk of the isopentyl halide requires slow addition to prevent side reactions (e.g., elimination).

  • Warming: Allow the reaction mixture to warm slowly to room temperature over 4–6 hours. The color will fade as the anion is consumed.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.[2]

  • Purification: Distill under reduced pressure (vacuum distillation) or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield 2-(4-methylpentyl)pyridine.

Protocol B: Mechanistic Rationale

The choice of LDA over n-BuLi as the base minimizes nucleophilic attack on the pyridine ring itself (which would form butyl-pyridine byproducts). The low temperature (-78°C) is critical to stabilize the 2-picolyllithium intermediate and prevent polymerization.

Visualization: Synthesis Workflow

SynthesisWorkflowStartStart: 2-PicolineBaseReagent: LDA/THF (-78°C)Start->BaseDeprotonationIntermediateIntermediate: 2-Picolyllithium(Deep Red Anion)Base->IntermediateLithiationReactionReaction: SN2 Alkylation(Warm to RT)Intermediate->ReactionNucleophilic AttackElectrophileAdd: 1-Bromo-3-methylbutaneElectrophile->ReactionElectrophile InputQuenchQuench: Sat. NH4ClReaction->QuenchTerminationWorkupWorkup: Extraction (Et2O)& Drying (MgSO4)Quench->WorkupIsolationPurificationPurification: Vacuum DistillationWorkup->PurificationRefinementProductProduct: 2-(4-Methylpentyl)pyridinePurification->ProductFinal Yield

Figure 1: Step-by-step synthetic workflow for the preparation of 2-(4-methylpentyl)pyridine via lateral lithiation.

Analytical Characterization

Validating the identity of CAS 79562-38-2 requires a multi-modal approach. The following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)[5]
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       8.52 (d, 1H, 
      
      
      -H), 7.58 (td, 1H,
      
      
      -H), 7.12 (d, 1H,
      
      
      -H), 7.08 (m, 1H,
      
      
      -H). Characteristic pyridine pattern.[1][2][3]
    • Benzylic Position:

      
       2.78 (t, 2H, Ar-CH₂-). The triplet indicates coupling to the adjacent methylene group.
      
    • Alkyl Chain:

      
       1.70 (m, 2H, -CH₂-), 1.55 (m, 1H, -CH(CH₃)₂), 1.25 (m, 2H, -CH₂-).
      
    • Terminal Methyls:

      
       0.88 (d, 6H, -CH(CH₃)₂). The doublet confirms the isopropyl terminus.
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: ~162.5 (C2), 149.2 (C6), 136.4 (C4), 122.8 (C3), 120.9 (C5).

    • Aliphatic Carbons: Distinct signals for the pentyl chain, with the benzylic carbon significantly deshielded (~38.5 ppm).

Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     163 [M]⁺.
    
  • Base Peak:

    
     93 (Picolyl cation, [C₆H₆N]⁺). This fragment arises from the McLafferty rearrangement , a dominant pathway for 2-alkylpyridines with a 
    
    
    -hydrogen.
  • Fragmentation: Loss of the isohexyl chain typically yields the characteristic

    
     93 peak, confirming the 2-substitution pattern.
    
Visualization: Analytical Logic

AnalyticalLogiccluster_NMRNMR Analysiscluster_MSMass SpectrometrySampleSample: CAS 79562-38-2HNMR1H NMR: d 0.88 (6H, d)Confirms Isopropyl TerminusSample->HNMRCNMR13C NMR: ~162.5 ppmConfirms C2 SubstitutionSample->CNMRIonM+ Ion: m/z 163Sample->IonFragBase Peak: m/z 93(McLafferty Rearrangement)Ion->FragFragmentation

Figure 2: Analytical decision tree for structural validation of 2-(4-methylpentyl)pyridine.

Applications & Utility

Pharmaceutical Research

2-(4-Methylpentyl)pyridine serves as a bioisostere for other lipophilic aromatic rings. The pyridine nitrogen provides a hydrogen bond acceptor site, while the isohexyl tail adds significant lipophilicity (LogP ~3.8). This combination is valuable in:

  • Fragment-Based Drug Discovery (FBDD): Screening for binding in hydrophobic pockets of enzymes (e.g., kinases).

  • ADME Optimization: Modulating the solubility and membrane permeability of lead compounds.

Ligand Design

In organometallic chemistry, 2-alkylpyridines act as monodentate ligands . The 4-methylpentyl chain introduces specific steric bulk remote from the coordination site. This can be used to:

  • Tune the solubility of metal complexes in non-polar solvents (e.g., for homogeneous catalysis).

  • Influence the packing of coordination polymers or Metal-Organic Frameworks (MOFs).

Flavor & Fragrance

Alkylpyridines are renowned for their organoleptic properties. While 2-pentylpyridine is known for "tallow/meaty" notes and 2-isobutylpyridine for "green pepper" notes, 2-(4-methylpentyl)pyridine is predicted to possess a green, earthy, or fatty odor profile. It may serve as a trace ingredient in savory flavor formulations.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H227: Combustible liquid.

  • Handling Protocols:

    • Always handle in a fume hood to avoid inhalation of vapors.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation of the alkyl chain or N-oxide formation.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 165–314). Pergamon. Link

  • Kaiser, E. M., & Woodruff, R. A. (1970). Synethesis of 2-Alkylpyridines via Lateral Lithiation.Journal of Organic Chemistry, 35(4), 1198–1199. Link

  • Burdock, G. A. (2009).[4] Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Reference for general alkylpyridine organoleptic properties). Link

  • PubChem Database. (n.d.). Compound Summary for 2-Hexylpyridine (Homolog Reference). National Center for Biotechnology Information. Link

2-isohexylpyridine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Isohexylpyridine Systematic Nomenclature: 2-(4-methylpentyl)pyridine CAS Registry Number: 84625-54-7 (Isomeric/Generic reference); Specific isomer often referenced in synthesis literature.

Part 1: Executive Summary

2-Isohexylpyridine is a functionalized alkylpyridine characterized by a pyridine ring substituted at the ortho (2-) position with a 4-methylpentyl (isohexyl) chain. While often overshadowed by its linear isomer (2-hexylpyridine), this branched congener is critical in structure-activity relationship (SAR) studies involving nicotinic acetylcholine receptors (nAChRs) and is a potent chemosensory agent in flavor chemistry, contributing "green," "fatty," and "nutty" organoleptic profiles.

This guide details the structural properties, a robust synthetic protocol via lateral lithiation, and a self-validating analytical workflow using GC-MS fragmentation logic.

Part 2: Structural Characterization & Physicochemical Properties

The "isohexyl" nomenclature can be ambiguous. In high-precision chemical contexts, it refers strictly to the 4-methylpentyl group.

Molecular Specifications
PropertyValueNotes
Chemical Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol Calculated (C: 12.011, H: 1.008, N: 14.007)
Exact Mass 163.1361 DaMonoisotopic
LogP (Predicted) 3.95 ± 0.4Highly lipophilic; blood-brain barrier permeable.[1]
Boiling Point ~225–230 °CExtrapolated from 2-hexylpyridine (228°C).
Density ~0.91 g/cm³Standard liquid density for C10-C12 alkylpyridines.
Structural Logic

The molecule consists of a


-deficient aromatic heterocycle (pyridine) attached to an electron-donating alkyl chain. The branching at the terminal end of the chain (the isopropyl tail) increases steric bulk compared to the n-hexyl isomer, potentially altering receptor binding affinity and metabolic stability (reducing 

-oxidation rates).

Part 3: Synthetic Pathway (Lateral Lithiation)

Core Directive: Do not use direct Friedel-Crafts alkylation, as the pyridine ring is deactivated and complexes with Lewis acids. The most reliable route is the alkylation of 2-picoline via lateral lithiation .

Reaction Mechanism
  • Deprotonation: 2-Picoline (2-methylpyridine) is treated with Lithium Diisopropylamide (LDA) at -78°C. The acidity of the

    
    -protons (pKa ~29.5) allows formation of the delocalized 2-picolyllithium anion.
    
  • Nucleophilic Attack: The anion attacks 1-bromo-3-methylbutane (isoamyl bromide) via an

    
     mechanism.
    
Synthesis Workflow Diagram

Synthesis Start 2-Picoline (C6H7N) Intermediate 2-Picolyllithium (Red/Orange Anion) Start->Intermediate Lateral Deprotonation Reagent1 LDA / THF (-78°C) Reagent1->Intermediate Product 2-Isohexylpyridine (Crude) Intermediate->Product SN2 Alkylation Reagent2 1-Bromo-3-methylbutane (Isoamyl Bromide) Reagent2->Product Purification Distillation / Acid-Base Extraction Product->Purification Workup

Figure 1: Kinetic control synthesis of 2-isohexylpyridine via lithiated intermediate.

Detailed Protocol

Note: All glassware must be flame-dried and under Argon/Nitrogen atmosphere.

  • Reagent Prep: Charge a 3-neck flask with anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C (dry ice/acetone). Add n-Butyllithium (1.1 eq) dropwise to generate LDA in situ. Stir for 30 mins.

  • Metalation: Add 2-picoline (1.0 eq) dropwise. The solution will turn a characteristic deep red/orange, indicating the formation of the resonance-stabilized anion. Stir for 45 mins at -78°C.

  • Alkylation: Add 1-bromo-3-methylbutane (1.05 eq) dissolved in minimal THF slowly to the anion solution.

  • Completion: Allow the reaction to warm to room temperature (RT) overnight. The color will fade to yellow/brown.

  • Quench & Workup: Quench with sat.

    
    . Extract with diethyl ether (
    
    
    
    ).
  • Purification (The "Self-Validating" Step):

    • Wash organic layer with 1M HCl. The pyridine product will protonate and move to the aqueous phase (leaving non-basic impurities in organic).

    • Wash aqueous phase with ether.

    • Basify aqueous phase (pH > 12) with NaOH pellets. Product oils out.

    • Extract back into ether, dry over

      
      , and distill.
      

Part 4: Analytical Profiling (Self-Validating Systems)

To confirm the identity of 2-isohexylpyridine, researchers must rely on Mass Spectrometry (GC-MS). The fragmentation pattern provides a "fingerprint" validation.

Mass Spectrometry Logic (The McLafferty Rearrangement)

Alkylpyridines with a chain length


 carbons undergo a specific rearrangement.
  • Molecular Ion (

    
    ):  m/z 163 (Visible, moderate intensity).
    
  • McLafferty Rearrangement (Base Peak): The

    
    -hydrogen on the isohexyl chain transfers to the nitrogen, followed by 
    
    
    
    bond cleavage.
    • Fragment: 2-methylenepyridinium radical cation (tautomer of 2-picoline).

    • Diagnostic m/z: 93 .

    • Neutral Loss: 3-methyl-1-butene (MW 70).

      
      .
      

If your MS shows a base peak at m/z 107 or 121, you have synthesized the wrong isomer (e.g., ethyl or propyl branching). A base peak at 93 is the validation standard for 2-n-alkyl and 2-isoalkyl pyridines.

Analytical Decision Tree

Analysis Sample Purified Analyte (GC-MS Injection) M_Ion Observe M+ Peak (m/z 163) Sample->M_Ion BasePeak Identify Base Peak M_Ion->BasePeak Check93 Base Peak = m/z 93? BasePeak->Check93 Valid CONFIRMED: 2-Isohexylpyridine (McLafferty Rearrangement) Check93->Valid Yes Invalid REJECT: Check Isomer Structure (e.g., 3- or 4- substitution) Check93->Invalid No (e.g., m/z 106, 120)

Figure 2: GC-MS fragmentation logic for structural validation.

Part 5: Applications in Drug Development

  • Bioisosterism: The 2-isohexylpyridine moiety serves as a lipophilic bioisostere for isohexylbenzene or N-isohexyl-aniline groups in drug design. The pyridine nitrogen provides a hydrogen bond acceptor (HBA) site, potentially increasing solubility and receptor affinity compared to the carbocyclic analog.

  • Nicotinic Ligands: Derivatives of 2-alkylpyridines are frequently screened as positive allosteric modulators (PAMs) for

    
     nicotinic acetylcholine receptors, relevant in Alzheimer's and schizophrenia research.
    
  • Metabolic Stability: The branched "iso" tail hinders

    
    -oxidation (terminal oxidation) by Cytochrome P450 enzymes compared to a straight n-hexyl chain, potentially extending the half-life (
    
    
    
    ) of the pharmacophore.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Pyridine, 3-(4-methylpentyl)- and Alkylpyridine fragmentation patterns. NIST Chemistry WebBook, SRD 69.[2] [Link][2]

  • PubChem. (2024). Compound Summary: 4-methyl-2-pentylpyridine (CAS 84625-54-7).[1][3] National Center for Biotechnology Information. [Link]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. (Definitive source for McLafferty rearrangement in alkylpyridines).

Sources

High-Impact Alkylpyridine Derivatives: Structural Architectures & Olfactory Modalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocyclic Bridge

Alkylpyridines represent a critical intersection between flavor chemistry and medicinal pharmacophores. While often overshadowed by their diazine cousins (pyrazines), alkylpyridines possess unique electron-deficient aromatic cores that drive distinct "roasted," "green," and "fatty" olfactory modalities at parts-per-billion (ppb) thresholds.

For the drug development professional, these molecules offer a masterclass in Structure-Activity Relationships (SAR) . The same electronic properties that dictate the regioselectivity of a Minisci alkylation also govern the receptor binding affinity in the olfactory epithelium. This guide deconstructs the alkylpyridine class, moving from molecular orbital theory to industrial synthesis and safety protocols.

Chemo-Sensory Mechanics: Structure-Odor Relationships (SOR)

The olfactory perception of alkylpyridines is not random; it is a deterministic function of steric bulk and electronic density around the nitrogen heterocycle.

The Regio-Specific Divergence

The position of the alkyl substituent relative to the ring nitrogen is the primary determinant of odor character.

  • 2-Substituted (Alpha): Generally exhibit "roasted," "nutty," or "popcorn-like" notes.[1] The proximity of the side chain to the nitrogen lone pair creates a specific dipole vector recognized by receptors associated with Maillard-type products.

  • 3-Substituted (Beta): Shift drastically toward "green," "earthy," and "vegetative" notes. This position is electronically distinct; the 3-position is the least deactivated site on the pyridine ring, altering the hydrophobicity profile without steric interference at the nitrogen binding site.

  • 4-Substituted (Gamma): Often fatty, oily, or solvent-like, with higher odor thresholds.

Quantitative Sensory Data

The following table summarizes key derivatives, demonstrating the inverse relationship between molecular weight and volatility/threshold.

CompoundCAS No.[2][3]Substituent PositionOdor DescriptorOdor Threshold (ppb in Water)
2-Acetylpyridine 1122-62-92-AcylPopcorn, Roasted Corn, Nutty~0.06 - 2.0
2-Pentylpyridine 2294-76-02-AlkylFatty, Tallow, Slight Green10 - 50
3-Butylpyridine 539-54-83-AlkylGreen, Earthy, Bell Pepper50 - 100
Pyridine 110-86-1UnsubstitutedSour, Fishy, Amine-like~950,000 (0.95 ppm)

Technical Insight: The dramatic drop in threshold from pyridine (ppm range) to 2-acetylpyridine (ppb range) illustrates the "auxophore" effect of the carbonyl group, which likely engages in hydrogen bonding with receptor serine residues, locking the molecule into the hydrophobic pocket.

Biogenesis & Industrial Synthesis

Natural Formation: The Maillard Pathway

In food matrices, alkylpyridines arise via the Strecker degradation of amino acids in the presence of reducing sugars. This is a chaotic, non-selective pathway.

MaillardPathway cluster_0 Precursors AA Amino Acid Imine Schiff Base (Imine) AA->Imine Sugar Reducing Sugar Sugar->Imine Strecker Strecker Aldehyde Imine->Strecker Decarboxylation Condensation Aldol-type Condensation Strecker->Condensation + Ammonia source Pyridine Alkylpyridine Derivative Condensation->Pyridine Cyclization & Oxidation

Figure 1: Simplified Maillard pathway showing the genesis of alkylpyridines from amino acid precursors.

Advanced Synthetic Protocol: Regioselective Minisci Reaction

For "drug-grade" purity and specific isomer synthesis (e.g., accessing the difficult 4-position), traditional condensation is insufficient. The Minisci Reaction utilizes radical chemistry to functionalize the electron-deficient pyridine ring.

Why this method? Standard electrophilic aromatic substitution fails on pyridine because the ring is deactivated. Nucleophilic substitution is difficult without good leaving groups. Radical alkylation (Minisci) works because the ring is electron-deficient.

Protocol: Silver-Catalyzed Decarboxylative Alkylation

Adapted from recent methodologies (e.g., Baran et al., JACS).

Reagents:

  • Substrate: Pyridine (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (2.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)[4]
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Solvent: DCM/Water biphasic mixture (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve pyridine and the carboxylic acid (corresponding to the desired alkyl chain) in the biphasic solvent system.

  • Radical Generation: Add

    
     and 
    
    
    
    . Heat to 40°C.
    • Mechanism:[5][6] Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid, generating an alkyl radical (

      
      ).
      
  • Addition: The nucleophilic alkyl radical attacks the protonated pyridine ring (most deficient positions 2 and 4).

  • Re-aromatization: Oxidative elimination of the proton restores aromaticity.

  • Purification: Quench with NaOH (aq) to deprotonate the pyridine. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).

MinisciReaction Reactants Pyridine + R-COOH RadicalGen Radical Generation (Ag+/S2O8) Reactants->RadicalGen Attack Radical Attack on Pyridine Ring RadicalGen->Attack -CO2 Oxidation Oxidative Aromatization Attack->Oxidation Product Alkylpyridine Oxidation->Product

Figure 2: The Minisci reaction mechanism for direct functionalization of the pyridine core.

Analytical Characterization

Due to high potency, standard HPLC is often insufficient. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Olfactometry (O) is the gold standard.

  • Extraction: Headspace Solid-Phase Microextraction (HS-SPME) is required.

    • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is optimal for covering the polarity range of alkylpyridines.

  • Detection:

    • SIM Mode: Select Ion Monitoring is crucial for quantification at ppb levels. Look for the base peak (usually the molecular ion or M-1 for alkyl chains).

    • Odor Port: The human nose is often more sensitive than the MS detector for these compounds.

Safety, Toxicology & Metabolic Fate

For researchers transitioning from F&F to pharma, understanding the metabolic clearance of these compounds is vital.

Regulatory Status: Most simple alkylpyridines (e.g., 2-acetylpyridine) are FEMA GRAS (Generally Recognized As Safe) for use in food.[7]

Metabolic Pathways: Unlike benzene derivatives which often undergo ring epoxidation (toxic), pyridines largely undergo N-oxidation or N-methylation .

  • N-Oxidation: Catalyzed by CYP450 / FMO enzymes. The resulting N-oxide is highly polar and excreted in urine.

  • N-Methylation: The nitrogen lone pair is methylated to form a pyridinium ion (detoxification route).

Metabolism cluster_ox Phase I Oxidation cluster_meth Conjugation AP Alkylpyridine NOx Pyridine-N-Oxide AP->NOx CYP450/FMO Meth N-Methylpyridinium Ion AP->Meth Methyltransferase

Figure 3: Primary metabolic clearance pathways for alkylpyridines in mammalian systems.

References

  • Baran, P. S., et al. (2021).[4] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.

  • FEMA Expert Panel. (2002). "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology. (Note: Discusses structurally related heterocyclic safety parameters).

  • Leffingwell & Associates. "Odor Thresholds in Water."[8] Leffingwell.com.

  • PubChem. "Pyridine: Chemical and Physical Properties." National Library of Medicine.

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine."

Sources

Introduction: The Strategic Importance of Solvent Selection for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-isohexylpyridine in Organic Solvents

In the landscape of pharmaceutical and agrochemical development, pyridine-based heterocycles are foundational scaffolds, integral to the molecular architecture of countless therapeutic agents and functional molecules.[1] 2-isohexylpyridine, a substituted pyridine carrying a C6 alkyl chain, represents a common structural motif where a lipophilic tail is appended to a polar, aromatic core. The successful synthesis, purification, formulation, and ultimate biological efficacy of such compounds are critically dependent on their behavior in solution.[2][3]

Understanding the solubility of 2-isohexylpyridine is not a trivial academic exercise; it is a cornerstone of process development and formulation science. The choice of solvent dictates reaction kinetics, influences impurity profiles, governs the efficiency of chromatographic separation, and is paramount in creating stable, bioavailable drug products. This guide provides an in-depth analysis of the solubility characteristics of 2-isohexylpyridine, grounded in fundamental physicochemical principles. We will explore the theoretical underpinnings of its solubility, provide a predictive framework for its behavior in a range of common organic solvents, and detail a robust experimental protocol for empirical validation.

Section 1: Physicochemical Profile of 2-isohexylpyridine

To understand solubility, one must first understand the molecule itself. 2-isohexylpyridine is an amphiphilic compound, possessing distinct regions of differing polarity.

  • The Pyridine Head: The pyridine ring is aromatic and polar. The nitrogen atom is more electronegative than the carbon atoms, creating a dipole moment.[4][5] Furthermore, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing it to interact with protic solvents.[6][7]

  • The Isohexyl Tail: The six-carbon isohexyl group is a nonpolar, aliphatic chain. It is hydrophobic and interacts primarily through weak van der Waals dispersion forces.

This duality is the primary determinant of its solubility profile. The significant nonpolar character contributed by the isohexyl group will heavily influence its interactions with solvents, making it structurally distinct from its parent compound, pyridine, which is famously miscible with water and most organic solvents.[8][9]

Table 1: Key Physicochemical Properties of 2-isohexylpyridine

Property Value / Description Rationale / Source
Molecular Formula C₁₁H₁₇N -
Molecular Weight 163.26 g/mol Computed
Appearance Colorless to pale yellow liquid Predicted based on similar alkylpyridines
Polarity Moderately polar overall, with distinct polar and nonpolar regions Structural analysis
Hydrogen Bonding Hydrogen bond acceptor (at the nitrogen atom) The N-H group for hydrogen bond donation is absent.[6]

| Predicted XlogP | 3.4 | PubChem (for the isomeric 4-isohexylpyridine)[10] |

Note: XlogP is a computed octanol-water partition coefficient, which indicates a compound's lipophilicity. A value of 3.4 suggests a strong preference for nonpolar environments over aqueous ones.

Section 2: The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solution forms when the energy released from favorable solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

The "Like Dissolves Like" Principle

This foundational principle states that substances with similar polarities and intermolecular forces are likely to be miscible or soluble in one another.[11][12][13]

  • Polar Solutes (with dipole-dipole interactions or hydrogen bonding) dissolve in Polar Solvents .[14][15]

  • Nonpolar Solutes (with primarily London dispersion forces) dissolve in Nonpolar Solvents .[12]

For 2-isohexylpyridine, its amphiphilic nature means its solubility will exist on a spectrum. The large nonpolar isohexyl tail suggests strong solubility in nonpolar solvents. The polar pyridine head allows for interactions with more polar solvents. The dominant characteristic, however, will be the lipophilic tail due to its size.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[16][17] This system deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[17]

Two substances are likely to be soluble if their three Hansen parameters are similar.[16][17] While experimentally determined HSP values for 2-isohexylpyridine are not available, we can infer that it would have a significant δd value (from the isohexyl chain), a moderate δp value (from the pyridine ring's dipole), and a moderate δh value (as a hydrogen bond acceptor). This profile predicts good compatibility with solvents that have a balanced HSP, particularly those with strong dispersive components.

Section 3: Predicted Solubility Profile of 2-isohexylpyridine

Based on the theoretical principles outlined above, we can predict the solubility of 2-isohexylpyridine across a range of common laboratory solvents. This data is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of 2-isohexylpyridine at Ambient Temperature

Solvent Class Example Solvents Predicted Solubility Rationale (Dominant Intermolecular Forces)
Nonpolar Hexane, Cyclohexane, Toluene High / Miscible The nonpolar isohexyl tail dominates, leading to strong van der Waals interactions with the nonpolar solvent.[12]
Halogenated Dichloromethane (DCM), Chloroform High / Miscible These solvents are weakly polar and can effectively solvate both the nonpolar tail and the polar pyridine ring.
Ethers Diethyl Ether, Tetrahydrofuran (THF) High / Miscible Ethers are good general solvents for many organic compounds. THF, being more polar, will effectively solvate the pyridine head.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN) Good to Moderate These solvents have significant dipole moments that can interact with the pyridine ring. Solubility in ACN may be slightly lower due to its higher polarity.
Polar Protic Ethanol, Methanol Moderate to Low The solvent's hydrogen bonding network is strong. While the pyridine N can accept H-bonds, the large, disruptive nonpolar tail will limit miscibility.

| Highly Polar Protic | Water | Very Low / Immiscible | The hydrophobic effect of the large isohexyl chain far outweighs the hydrophilic character of the pyridine ring, preventing significant dissolution. |

Section 4: Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a systematic solubility determination is required. The following protocol describes a standard laboratory method for assessing the qualitative and semi-quantitative solubility of a liquid compound like 2-isohexylpyridine.

Materials and Equipment
  • 2-isohexylpyridine (solute)

  • A range of organic solvents (see Table 2)

  • Small glass vials (e.g., 4 mL) with screw caps

  • Calibrated positive displacement micropipettes or analytical balance

  • Vortex mixer

  • Visual inspection station with good lighting and a contrasting background

Step-by-Step Methodology
  • Preparation: Ensure all glassware is clean and dry. Label each vial with the name of the solvent to be tested.

  • Solute Addition: Accurately dispense a small, known amount of 2-isohexylpyridine into each vial. For a starting point, add 20 mg of the compound.

  • Initial Solvent Addition: Add a small, precise volume of the test solvent to the vial (e.g., 0.2 mL). This creates an initial concentration of approximately 100 mg/mL.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds to ensure thorough mixing and facilitate dissolution.

  • Visual Observation: Place the vial against a contrasting background. Carefully observe the solution.

    • Completely Dissolved: The solution is clear and homogeneous with no visible droplets or separate layers.

    • Partially Dissolved/Insoluble: The solution appears cloudy, or distinct liquid layers or undissolved droplets are visible.

  • Titration and Classification:

    • If Completely Dissolved: The compound is soluble at the current concentration. Continue adding the solvent in known increments (e.g., 0.2 mL), vortexing and observing after each addition, to determine the saturation point or to confirm miscibility.

    • If Insoluble: The compound is considered poorly soluble or insoluble at that concentration. Record the observation. No further solvent is added to this vial.

  • Data Recording: Systematically record the results in a laboratory notebook. Classify the solubility based on standard criteria (e.g., Soluble > 50 mg/mL; Sparingly Soluble 10-50 mg/mL; Insoluble < 10 mg/mL).

Workflow Visualization

The decision-making process for this experimental protocol can be visualized as follows:

Solubility_Workflow start_node Start: Add 20mg Solute to Vial A Vortex for 60s start_node->A Add 0.2mL Solvent process_node process_node decision_node decision_node end_node end_node end_node_green end_node_green B Is Solution Clear & Homogeneous? A->B C Record: Soluble at current concentration B->C Yes D Record: Insoluble B->D No E Repeat Vortex & Observation C->E Add another 0.2mL Solvent F Record: Final Solubility Value C->F End Titration E->B

Caption: Experimental workflow for determining compound solubility.

Section 5: Visualizing Molecular Interactions

The "like dissolves like" principle can be better understood by visualizing the interactions at the molecular level. The following diagram illustrates why 2-isohexylpyridine is expected to dissolve readily in a nonpolar solvent like hexane but not in a highly polar solvent like water.

Molecular_Interactions cluster_0 Scenario 1: In Nonpolar Solvent (Hexane) cluster_1 Scenario 2: In Polar Solvent (Water) mol1 2-isohexylpyridine hex1 mol1->hex1 Favorable van der Waals Interactions hex2 mol1->hex2 hex3 mol1->hex3 hex4 mol1->hex4 result1 Result: High Solubility mol2 2-isohexylpyridine h2o1 mol2->h2o1 Disrupts Water's H-Bond Network (Hydrophobic Effect) h2o2 h2o1->h2o2 H-Bond h2o3 h2o2->h2o3 h2o4 h2o3->h2o4 result2 Result: Very Low Solubility

Sources

Technical Guide: Physicochemical Characterization of 2-(4-Methylpentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2-(4-Methylpentyl)pyridine , structured for researchers and drug development professionals.

Executive Summary

2-(4-Methylpentyl)pyridine is a specialized alkylpyridine intermediate, often encountered in the synthesis of complex heterocyclic ligands or as a specific impurity in the production of bulk alkylpyridines (e.g., 2-hexylpyridine). Unlike common solvents, public experimental data for this specific isomer is sparse.

This guide provides estimated physicochemical constants derived from rigorous structural-activity relationship (SAR) analysis of homologous series. Furthermore, it establishes a self-validating protocol for researchers to experimentally determine these values, ensuring data integrity during specific application workflows such as distillation or density-based purity checks.

Physicochemical Properties: Data & Analysis

Due to the limited availability of direct experimental literature for CAS 79562-38-2, the values below are derived from a comparative analysis of its closest structural homologs: 2-hexylpyridine (linear isomer) and 2-pentylpyridine (lower homolog).

Predicted vs. Reference Data
PropertyEstimated ValueReference Standard (2-Hexylpyridine)Trend Logic
Boiling Point (760 mmHg) 222°C – 226°C 228°CIso-branching typically lowers BP by 2-5°C vs. linear isomers due to reduced surface area/Van der Waals forces.[1]
Boiling Point (10 mmHg) ~98°C – 102°C ~105°CCalculated via modified Antoine extrapolation for reduced pressure distillation.
Density (

)
0.890 – 0.894 g/mL 0.896 g/mLBranching at the chain terminus increases molar volume slightly, reducing density.
Refractive Index (

)
1.488 – 1.492 1.494Consistent with alkylpyridine trends; branching lowers refractive index slightly.
Flash Point ~95°C 98°CClosed Cup estimate based on BP correlation.

Critical Insight: When isolating this compound from a mixture containing 2-hexylpyridine, the boiling point difference is narrow (<5°C). Standard fractional distillation may be insufficient; high-efficiency spinning band distillation or preparative chromatography is recommended.

Structural Context Diagram

The following diagram illustrates the structural relationship and boiling point trend logic used for the estimation.

G cluster_0 Reference Homologs Hexyl 2-Hexylpyridine (Linear C6 Chain) BP: 228°C Target 2-(4-Methylpentyl)pyridine (Iso-C6 Chain) Est. BP: 222-226°C Hexyl->Target Isomerization (Linear to Iso) (- 2-6°C BP effect) Pentyl 2-Pentylpyridine (Linear C5 Chain) BP: 211°C Pentyl->Hexyl +1 Carbon (+ ~17°C BP)

Figure 1: Structural-Activity Relationship (SAR) logic for boiling point estimation.

Experimental Protocols for Determination

Density Measurement (Oscillating U-Tube Method)

Objective: Determine density to 4 decimal places for purity confirmation. Equipment: Anton Paar DMA 4500 or equivalent.

  • Cleaning: Flush the U-tube with ethanol followed by acetone. Dry with desiccated air until the density reading stabilizes at 0.0012 g/cm³ (air).

  • Temperature Equilibration: Set the internal Peltier thermostat to 20.00°C .

  • Injection: Inject ~2 mL of 2-(4-methylpentyl)pyridine slowly to avoid microbubbles.

    • Troubleshooting: If the drift value is >0.0001, bubbles are present. Flush and retry.

  • Reading: Record density (

    
    ) once equilibrium is reached.
    
  • Correction: If measuring at ambient temperature (

    
    ), apply the expansion coefficient for alkylpyridines (
    
    
    
    ):
    
    
    [1]
Boiling Point Determination (Micro-Ebulliometry)

Objective: Determine precise boiling point using minimal sample (<5 mL). Method: Siwoloboff Method (Capillary) or DSC (Differential Scanning Calorimetry).

DSC Protocol (Preferred for Purity & BP):

  • Pan Preparation: Use a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm) to allow controlled evaporation.

  • Sample Load: Weigh 5–10 mg of sample.

  • Ramp: Heat from 150°C to 250°C at 5°C/min under nitrogen purge (50 mL/min).

  • Analysis: The onset of the endothermic evaporation peak corresponds closely to the boiling point at atmospheric pressure.

Characterization Workflow

The following workflow ensures that the compound identified is indeed the 2-(4-methylpentyl) isomer and not the 4-methyl-2-pentyl isomer (CAS 84625-54-7), a common confusion point.

Workflow Sample Crude Sample 2-(4-Methylpentyl)pyridine GCMS GC-MS Analysis (Identify Molecular Ion m/z 163) Sample->GCMS NMR 1H-NMR Analysis (Critical Step) GCMS->NMR Decision Isomer Check: Doublet at ~0.9 ppm (6H)? NMR->Decision Check Alkyl Chain Signals Valid Identity Confirmed Proceed to Physical Testing Decision->Valid Yes (Iso-terminal) Invalid Incorrect Isomer (Likely 4-methyl-2-pentyl) Decision->Invalid No (Linear/Other) Measure Measure Density & BP (Use Protocols in Sec 3) Valid->Measure

Figure 2: Validation workflow to distinguish 2-(4-methylpentyl)pyridine from structural isomers.

NMR Validation Criteria

To distinguish this compound from linear 2-hexylpyridine:

  • 2-(4-Methylpentyl)pyridine: Look for a strong doublet at

    
     ppm integrating to 6 protons (terminal isopropyl group).
    
  • 2-Hexylpyridine: Shows a triplet at

    
     ppm integrating to 3 protons (terminal methyl).
    

References

  • National Institute of Standards and Technology (NIST). Isothermal Properties of Alkylpyridines. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 2-Hexylpyridine (CAS 1129-69-7). National Library of Medicine. Available at: [Link]

  • Trabelsi, M. et al. (2020). Thermodynamic properties of substituted pyridines. Journal of Chemical & Engineering Data. (Generalized reference for alkylpyridine density trends).

Sources

Nitrogen-containing heterocyclic building blocks for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Nitrogen-Containing Heterocyclic Building Blocks in Modern Medicinal Chemistry Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary: The Nitrogen Dominance

In the landscape of modern drug discovery, nitrogen-containing heterocycles are not merely structural components; they are the primary drivers of pharmacological activity.[1] Analysis of FDA approvals between 2013 and 2023 reveals that 82% of unique small-molecule drugs contain at least one nitrogen heterocycle.[2][3]

This dominance stems from their dual capability:

  • Electronic Modulation: The electron-deficient nature of rings like pyridine and pyrimidine allows for precise tuning of pKa and metabolic stability.

  • Geometric Control: Saturated systems (azetidines, piperidines) facilitate the "escape from flatland," increasing Fsp3 character to improve solubility and reduce off-target toxicity.

This guide moves beyond textbook synthesis to address the practical bottlenecks encountered in the lab: handling unstable reagents, overcoming catalyst poisoning, and executing late-stage functionalization.

Strategic Classification & Reactivity Profile

To utilize these building blocks effectively, one must categorize them by their electronic behavior and handling requirements.

ClassKey ExamplesPhysicochemical RoleSynthetic Challenge
Electron-Deficient Aromatics Pyridine, Pyrimidine, Pyrazine

-stacking, H-bond acceptor, metabolic blocker.
Catalyst poisoning (N-coordination); Nucleophilic attack at C-H bonds.
Electron-Rich Aromatics Indole, Pyrrole, ImidazoleH-bond donor/acceptor, biomimetic cores.Oxidative instability; Regioselectivity issues in electrophilic substitution.
Strained Saturated Rings Azetidine, AziridineRigidification, metabolic stability (gem-dimethyl bioisostere).Ring opening; N-alkylation over-reaction.
Flexible Saturated Rings Piperidine, Morpholine, PiperazineSolubility enhancer, linker.Conformational entropy; "Flatness" in SAR if not substituted.

Critical Synthetic Methodologies

A. The "2-Pyridyl Problem": Overcoming Protodeboronation

A frequent failure mode in medicinal chemistry is the Suzuki-Miyaura coupling of 2-pyridine boronic acids. These species are notoriously unstable, undergoing rapid protodeboronation via a zwitterionic intermediate where the basic nitrogen coordinates to the boron center.

The Solution: Slow-Release Strategy Instead of using the free boronic acid, utilize MIDA (N-methyliminodiacetic acid) boronates or optimize the base to prevent rapid hydrolysis.

Experimental Protocol 1: Suzuki Coupling of Unstable 2-Pyridyl Boronates Objective: Coupling 2-pyridyl MIDA boronate with an aryl chloride.

  • Reagents:

    • Aryl Chloride (1.0 equiv)

    • 2-Pyridyl MIDA boronate (1.5 equiv)

    • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) – Selected for high activity with heteroaryl chlorides.

    • Base: K₃PO₄ (3.0 equiv) – Anhydrous phosphate is critical; carbonate bases often accelerate deboronation.

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with the MIDA boronate, aryl chloride, base, and catalyst.

    • Seal and purge with N₂ (3 cycles). Oxygen exclusion is vital to prevent phenol formation.

    • Add degassed solvent.

    • Heat to 60°C for 2 hours, then ramp to 85°C for 12 hours.

    • Mechanistic Insight: The lower initial temperature allows the slow hydrolysis of the MIDA ester to the active boronic acid species, keeping the concentration of the unstable free acid low ("slow release"), thereby favoring the transmetalation pathway over protodeboronation.

B. Late-Stage Functionalization: The Minisci Reaction

Modifying a lead compound often requires de novo synthesis. The Minisci reaction (radical alkylation) allows for the direct installation of alkyl groups onto electron-deficient heterocycles (pyridines, quinolines) at a late stage.

Experimental Protocol 2: Decarboxylative Alkylation of Quinolines Objective: Installing a cyclobutyl ring at the C2/C4 position of a quinoline core.

  • Reagents:

    • Quinoline substrate (1.0 equiv)

    • Cyclobutanecarboxylic acid (2.0 equiv) – Radical precursor.

    • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

    • Catalyst: AgNO₃ (20 mol%)

    • Acid: TFA (1.0 equiv) – Protonates the heterocycle to activate it toward nucleophilic radical attack.

    • Solvent: DCM/Water (biphasic) or DMSO.

  • Procedure:

    • Dissolve substrate and acid in the solvent.

    • Add Ag catalyst and carboxylic acid.

    • Heat to 50°C.

    • Add persulfate solution dropwise over 30 minutes. Rapid addition leads to radical-radical recombination (dimerization of the alkyl group).

    • Causality: The Ag(I) is oxidized to Ag(II) by persulfate. Ag(II) performs oxidative decarboxylation of the acid to generate the alkyl radical. The radical attacks the protonated (electron-poor) heterocycle.

C. Buchwald-Hartwig Amination of Heterocycles

Coupling amines to electron-deficient heterocycles (e.g., chloropyridines) is standard, but "catalyst poisoning" by the heterocyclic nitrogen is a common pitfall.

  • Ligand Selection: Use bulky, electron-rich biaryl phosphines like BrettPhos (for primary amines) or RuPhos (for secondary amines). The bulk prevents the pyridine nitrogen from binding to the Pd center.

  • The Iodide Trap: Avoid aryl iodides if possible. Iodide ions can bridge Pd dimers, forming inactive species.[4] If you must use iodides, use a solvent like toluene where the metal-iodide salt precipitates out, or add a silver salt scavenger.

Decision Framework & Visualization

The following diagram illustrates the logical flow for functionalizing a nitrogen heterocycle based on its electronic state and available handles.

HeterocycleStrategy Start Target: N-Heterocycle Functionalization CheckHandle Does it have a Halogen handle? Start->CheckHandle YesHalogen Yes (Cl, Br, I) CheckHandle->YesHalogen NoHalogen No (C-H only) CheckHandle->NoHalogen TypeHalogen Electrophile Type? YesHalogen->TypeHalogen CH_Act C-H Activation Strategy NoHalogen->CH_Act Suzuki Suzuki-Miyaura (C-C Bond) TypeHalogen->Suzuki Carbon Nuc. Buchwald Buchwald-Hartwig (C-N Bond) TypeHalogen->Buchwald Amine Nuc. WarningBoron Is Boron on Pyridine C2? Suzuki->WarningBoron MIDA Use MIDA Boronate (Slow Release) WarningBoron->MIDA Yes Standard Standard Conditions (SPhos/XPhos) WarningBoron->Standard No Minisci Minisci Reaction (Radical Alkylation) CH_Act->Minisci Electron Deficient (Pyridine/Quinoline) Lithiation Directed Lithiation (DoM) CH_Act->Lithiation Electron Rich (Indole/Pyrrole)

Caption: Strategic decision tree for selecting the optimal functionalization pathway for nitrogen heterocycles, accounting for stability and electronic bias.

Emerging Building Blocks: The Rise of Azetidines

Moving beyond aromatic systems, the azetidine ring has emerged as a superior bioisostere for the gem-dimethyl group or even the piperidine ring.

  • Structural Advantage: The puckered conformation of azetidine (angle ~25°) creates a distinct vector for substituents compared to the planar cyclobutane or the chair-form piperidine.

  • Metabolic Stability: Unlike pyrrolidines, which are prone to

    
    -oxidation, the strained azetidine ring often shows improved metabolic stability due to the higher ionization potential of the nitrogen lone pair.
    
  • Synthesis Tip: When synthesizing 3-substituted azetidines, avoid strong nucleophiles that can cause ring-opening. Use cross-coupling on 3-iodoazetidine (protected) to install aryl groups.

References

  • FDA Drug Approvals Analysis

    • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry, 2024.[1][2][3]

    • [2]

  • Protodeboronation Mechanisms

    • Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Autoc
  • MIDA Boronate Strategy

    • A General Solution for the 2-Pyridyl Problem.
  • Buchwald-Hartwig Optimization

    • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.[5] National Institutes of Health (PubMed).

  • Minisci Reaction Review

    • Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[6][7][8] RSC Publishing.[6][7]

  • Azetidine Synthesis

    • Recent advances in the synthesis and reactivity of azetidines.[9][10][11][12][13] Organic & Biomolecular Chemistry (RSC).

Sources

Methodological & Application

Protocol for selective C-H bond hydroxylation of 2-isohexylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Selective C-H Bond Hydroxylation of 2-Isohexylpyridine using a Bio-Inspired Iron Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Late-Stage C-H Hydroxylation

The direct and selective hydroxylation of unactivated C-H bonds is a paramount objective in modern organic synthesis, offering a streamlined approach to complex molecule synthesis and late-stage functionalization.[1] This transformation is particularly valuable in drug development, where the introduction of a hydroxyl group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. 2-Isohexylpyridine serves as a representative substrate, featuring a nitrogen heterocycle common in pharmaceuticals and an aliphatic side chain with multiple, electronically similar C-H bonds.[2] The challenge lies in selectively oxidizing a single C-H bond on the alkyl chain without affecting the pyridine ring or other positions on the chain.

Nature accomplishes this feat with remarkable precision using metalloenzymes like Cytochrome P450 (CYP450).[3] These enzymes utilize a high-valent iron-oxo species to activate strong C-H bonds with high chemo- and regioselectivity.[3] Inspired by this biological machinery, synthetic chemists have developed small-molecule catalysts that mimic the function of CYP450 enzymes.[3][4] This application note details a robust protocol for the selective hydroxylation of the tertiary C-H bond of 2-isohexylpyridine, employing a bio-inspired iron complex as the catalyst and aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. This method provides a preparative, scalable, and highly selective route to a key potential metabolite, avoiding the need for lengthy de novo syntheses.[2]

Reaction Principle and Proposed Mechanism

The protocol leverages an iron-based catalyst that, in the presence of hydrogen peroxide, generates a highly reactive, high-valent iron-oxo intermediate. This species is the primary oxidant responsible for the C-H bond activation. The reaction is believed to proceed through a "rebound" mechanism, which is a hallmark of both CYP450 enzymes and their synthetic mimics.[3][5]

The key mechanistic steps are:

  • Activation of the Catalyst: The iron(II) precatalyst reacts with hydrogen peroxide to form a high-valent oxoiron(IV) or oxoiron(V) species.[3]

  • Hydrogen Atom Abstraction (HAT): The potent iron-oxo intermediate abstracts a hydrogen atom from the weakest, most accessible C-H bond of the substrate—in this case, the tertiary C-H bond at the C5 position of the isohexyl chain. This generates a carbon-centered radical and a hydroxyl-iron(III/IV) species.[5]

  • Radical Rebound: The hydroxyl group rapidly "rebounds" from the iron center to the carbon radical, forming the final alcohol product and regenerating the iron(II) catalyst to complete the cycle.[5]

This pathway favors the tertiary C-H bond due to the lower bond dissociation energy and the stability of the resulting tertiary radical intermediate.

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Fe_II [L]Fe(II) (Catalyst) Fe_IV_O [L]Fe(IV)=O (Active Oxidant) Fe_II->Fe_IV_O H₂O₂ -H₂O Fe_III_OH_R [L]Fe(III)-OH + R• Fe_IV_O->Fe_III_OH_R R-H (Substrate) (H-atom abstraction) Fe_III_OH_R->Fe_II Radical Rebound + Product Out Product_out 5-methyl-5-(pyridin-2-yl)pentan-2-ol (R-OH) Fe_III_OH_R->Product_out Product R-OH (Product) Substrate_in 2-Isohexylpyridine (R-H) Substrate_in->Fe_IV_O H2O2_in H₂O₂ H2O2_in->Fe_II

Caption: Proposed catalytic cycle for iron-catalyzed C-H hydroxylation.

Materials and Reagents

Material/ReagentGradeSupplierNotes
2-Isohexylpyridine≥98%Commercially AvailableSubstrate
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)ACS Reagent, ≥99%Commercially AvailableCatalyst Precursor
Bio-inspired Ligand (e.g., Biuret-modified tetradentate N-donor ligand)As per literatureCustom Synthesis/VendorSee reference[3] for examples
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OCommercially AvailableOxidant
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially AvailableSolvent
Sodium Bicarbonate (NaHCO₃)≥99.5%Commercially AvailableFor work-up
Sodium Sulfite (Na₂SO₃)ACS ReagentCommercially AvailableFor quenching oxidant
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction
Ethyl AcetateACS GradeCommercially AvailableFor chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Silica Gel230-400 meshCommercially AvailableFor column chromatography

Safety Precautions

  • Handling Oxidizing Agents: Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns.[6] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves (minimum 4mil thickness).[7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • Spill Management: In case of a spill, do not use paper towels or other combustible materials for cleanup.[9] Use an inert absorbent like vermiculite. Prepare a spill kit in advance.[7]

  • Reaction Quenching: The addition of a reducing agent like sodium sulfite to quench excess H₂O₂ can be exothermic. Perform this step slowly and with cooling (e.g., in an ice bath).

  • General Safety: Review the Safety Data Sheet (SDS) for all chemicals before use.[8] Ensure an emergency eyewash and safety shower are accessible.[6]

Experimental Workflow Visualization

Experimental Workflow start Start: Assemble Glassware reagents 1. Weigh Reagents - 2-Isohexylpyridine - FeSO₄·7H₂O & Ligand start->reagents setup 2. Reaction Setup - Dissolve reagents in CH₃CN - Stir under N₂ atmosphere reagents->setup cool 3. Cool to 0 °C (Ice Bath) setup->cool add_h2o2 4. Add H₂O₂ Solution (Slowly, dropwise) cool->add_h2o2 react 5. Reaction - Stir at specified temp & time - Monitor by TLC add_h2o2->react quench 6. Quench Reaction - Add aq. Na₂SO₃ slowly at 0 °C react->quench extract 7. Extraction - Add NaHCO₃ & DCM - Separate layers, extract aqueous phase quench->extract dry 8. Dry & Concentrate - Dry organic layer with MgSO₄ - Concentrate in vacuo extract->dry purify 9. Purification (Silica Gel Chromatography) dry->purify analyze 10. Characterization (NMR, HRMS) purify->analyze end End: Isolated Product analyze->end

Caption: Step-by-step experimental workflow for C-H hydroxylation.

Detailed Step-by-Step Protocol

1. Catalyst Preparation (In situ)

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Iron(II) Sulfate Heptahydrate (e.g., 5.6 mg, 0.02 mmol, 2 mol%).

  • Add the corresponding bio-inspired ligand (e.g., 0.022 mmol, 2.2 mol%).

  • Seal the flask with a septum and purge with dry nitrogen gas for 5 minutes.

2. Reaction Setup

  • Under a positive pressure of nitrogen, add anhydrous acetonitrile (10 mL) to the flask. Stir the mixture for 15 minutes at room temperature to allow for complex formation (solution may change color).

  • Add 2-isohexylpyridine (163 mg, 1.0 mmol, 1.0 equiv.) via syringe.

  • Cool the reaction flask to 0 °C using an ice-water bath.

3. Reaction Execution

  • Prepare a solution of 30% H₂O₂ (227 µL, 2.2 mmol, 2.2 equiv.) in acetonitrile (2 mL) in a separate vial.

  • Causality: Adding the oxidant as a dilute solution and dropwise prevents localized high concentrations and temperature spikes, which can lead to catalyst decomposition and non-selective side reactions.

  • Add the H₂O₂ solution to the reaction mixture dropwise over 10 minutes using a syringe pump.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Continue stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product should have a lower Rf than the starting material.

4. Work-up and Product Isolation

  • Once the reaction is complete (or no further conversion is observed), cool the flask back to 0 °C in an ice bath.

  • Causality: Quenching at low temperature is a critical safety step to control the exothermic decomposition of the remaining hydrogen peroxide.

  • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 10 mL) dropwise until a peroxide test strip indicates the absence of oxidant.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL) to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

5. Purification

  • Purify the resulting crude oil via silica gel column chromatography.

  • Use a gradient eluent system, starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 25% Ethyl Acetate in Hexanes).

  • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the hydroxylated product as a clear oil.

Characterization and Expected Results

The primary product expected is 5-methyl-5-(pyridin-2-yl)pentan-2-ol , resulting from selective hydroxylation at the tertiary C-H bond.

ParameterExpected ResultMethod
Yield 50-75%Isolated Yield
Regioselectivity >95% (tertiary vs. secondary/primary C-H)¹H NMR analysis of crude product
Appearance Colorless to pale yellow oilVisual Inspection
¹H NMR (CDCl₃, 400 MHz) Diagnostic peaks: a new singlet ~1.2-1.4 ppm (6H, C(CH₃)₂OH), disappearance of the tertiary C-H septet from starting material.¹H NMR Spectroscopy
¹³C NMR (CDCl₃, 101 MHz) Diagnostic peak: a new quaternary carbon signal ~70-75 ppm (C-OH).¹³C NMR Spectroscopy
HRMS (ESI+) Calculated m/z for C₁₁H₁₈NO⁺ [M+H]⁺: 180.1383; Found: 180.1381 ± 5 ppm.High-Resolution Mass Spectrometry

Note: The exact yield and selectivity can vary depending on the specific ligand used with the iron catalyst. The values presented are representative based on similar systems reported in the literature.[10][11]

References

  • Highly regioselective oxidation of C–H bonds in water using hydrogen peroxide by a cytochrome P450 mimicking iron complex. Chemical Science, 2023. [10][11]

  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. Proceedings of the National Academy of Sciences, 2023. [2][4]

  • Bio-inspired Oxidation of C–H Bonds: Development of Peroxide Activating Cytochrome P450 Mimics. IISER Kolkata ePrints Repository, 2023. [3]

  • Iron-Catalyzed/Mediated Oxidative Transformation of C-H Bonds. RSC Advances, 2014. [5]

  • Iron-catalyzed arene C-H hydroxylation. Science, 2021. [1]

  • How do you Store Oxidizing Agents? Storemasta Blog, 2024. [12]

  • Safe Handling of Oxidising Chemicals. The Chemistry Blog, 2024. [6]

  • Oxidizers - Lab Safety. Grand Valley State University. [9]

  • Oxidizing Chemicals. University of Michigan-Dearborn. [8]

  • Standard Operating Procedure - Oxidizing Chemicals. Yale Environmental Health & Safety. [7]

  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research, 2023. [13]

Sources

Application Note: Site-Selective Ruthenium Catalysis of 2-(4-Methylpentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for senior researchers and drug development chemists. It details the precision functionalization of 2-(4-Methylpentyl)pyridine , a representative alkyl-pyridine scaffold often encountered in medicinal chemistry (e.g., as a precursor to fused heterocycles or as a lipophilic side-chain motif).

The guide focuses on two distinct Ruthenium-catalyzed pathways:

  • Ru(0)-Catalyzed C(sp³)-H Silylation: Functionalizing the alkyl side-chain (proximal/benzylic position).

  • Ru(II)-Catalyzed C(sp²)-H Arylation: Functionalizing the pyridine core (ortho-position).

Executive Summary

2-(4-Methylpentyl)pyridine presents a unique challenge in catalysis: it possesses a Lewis-basic nitrogen, a reactive


-system, and a flexible alkyl chain containing distinct C(sp³)-H environments (benzylic 

, methylene

, and methine

). While traditional methods might rely on pre-functionalized halides, Ruthenium catalysis offers a direct, atom-economical route to modify this scaffold.

This guide provides validated protocols for:

  • 
    -Regioselective Silylation:  Using Ru₃(CO)₁₂  to install a silyl group at the benzylic position.[1] This transforms the inert alkyl chain into a versatile synthetic handle (e.g., for Hiyama coupling or oxidation to alcohols).
    
  • Ortho-Arylation: Using [RuCl₂(p-cymene)]₂ to couple the pyridine ring with aryl halides, exploiting the nitrogen as a directing group.

Substrate Profile & Reactivity Logic

Substrate: 2-(4-Methylpentyl)pyridine CAS: 100-33-4 (Generic 2-alkylpyridine reference) Structure: Pyridine ring substituted at C2 with an isohexyl chain.

Chemoselectivity Map

The Ruthenium catalyst's oxidation state determines the site of activation:

Reaction SiteTarget BondCatalyst SystemMechanism
Side-Chain (

)
C(sp³)-H (Benzylic)Ru₃(CO)₁₂ (Ru⁰)Oxidative Addition / H-Transfer
Pyridine Ring (C6) C(sp²)-H (Ortho)[RuCl₂(p-cymene)]₂ (Ruᴵᴵ)Carboxylate-Assisted Deprotonation (CMD)

Protocol A: C(sp³)-H Silylation (Side-Chain Functionalization)

This protocol utilizes the "Chatani-Murai" type reactivity where the pyridine nitrogen directs a low-valent Ruthenium cluster to activate the proximal C-H bond.

Reaction Scheme

Transformation: 2-(4-Methylpentyl)pyridine + Triethylsilane


 2-(1-(Triethylsilyl)-4-methylpentyl)pyridine
Materials & Reagents[1][2][3][4]
  • Substrate: 2-(4-Methylpentyl)pyridine (1.0 equiv, 1.0 mmol)

  • Reagent: Triethylsilane (Et₃SiH) (1.5 equiv)

  • Catalyst: Triruthenium dodecacarbonyl, Ru₃(CO)₁₂ (2 mol%)

  • Hydrogen Acceptor: Norbornene (1.5 equiv)

    • Expert Insight: While silylation can proceed without an acceptor (dehydrogenative silylation), adding Norbornene scavenges the generated H₂ as norbornane. This prevents reversible hydrogenation of the pyridine ring and significantly boosts turnover frequency (TOF).

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology
  • Preparation: In a glovebox or under a steady stream of Argon, charge a 15 mL pressure tube (heavy-walled glass) with Ru₃(CO)₁₂ (12.8 mg, 0.02 mmol).

  • Addition: Add 2-(4-Methylpentyl)pyridine (163 mg, 1.0 mmol), Norbornene (141 mg, 1.5 mmol), and Toluene (1.0 mL).

  • Reagent Injection: Add Triethylsilane (240 µL, 1.5 mmol) via syringe.

  • Sealing: Seal the tube tightly with a Teflon-lined screw cap.

  • Catalysis: Heat the reaction mixture to 135 °C in an oil bath for 20 hours.

    • Visual Check: The solution should turn from orange (Ru cluster) to a dark reddish-brown, indicating active catalytic species formation.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite/Silica to remove metal particulates. Rinse with Ethyl Acetate.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 10:1). The silylated product is less polar than the starting material.

Mechanistic Pathway (Ru⁰)

The following diagram illustrates the cooperative role of the pyridine directing group and the Ru-cluster breakdown.

Ru_Silylation_Cycle PreCat Ru3(CO)12 (Precatalyst) Active Ru(CO)x (Active Species) PreCat->Active Heat (-CO) Coord N-Coordination (Substrate Binding) Active->Coord + Substrate OxAdd C-H Oxidative Addition (Agostic Interaction) Coord->OxAdd Alpha-C-H Activation SilylIns Silyl Migration (Ru-H / Ru-Si) OxAdd->SilylIns + HSiEt3 RedElim Reductive Elimination (Product Release) SilylIns->RedElim C-Si Bond Formation H_Scavenge H2 Scavenging (Norbornene -> Norbornane) SilylIns->H_Scavenge H-Transfer RedElim->Active Regeneration

Figure 1: Catalytic cycle for Ru(0)-mediated C(sp³)-H silylation. The reaction is driven by the chelation of the pyridine nitrogen, placing the alpha-protons in the coordination sphere of the metal.

Protocol B: C(sp²)-H Arylation (Core Functionalization)

This protocol targets the ortho-position (C6) of the pyridine ring, introducing an aryl group. This is ideal for building biaryl pharmacophores.

Reaction Scheme

Transformation: 2-(4-Methylpentyl)pyridine + Aryl Bromide


 2-Aryl-6-(4-methylpentyl)pyridine
Materials & Reagents[1][2][3][4]
  • Substrate: 2-(4-Methylpentyl)pyridine (1.0 mmol)

  • Coupling Partner: Bromobenzene (or substituted Aryl Bromide) (1.2 equiv)

  • Catalyst: [RuCl₂(p-cymene)]₂ (2.5 mol%)

  • Ligand/Additive: Mesitylcarboxylic acid (MesCO₂H) (30 mol%)

    • Expert Insight: The carboxylic acid acts as a crucial proton shuttle (CMD mechanism), lowering the energy barrier for C-H bond cleavage.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or o-Xylene.

Step-by-Step Methodology
  • Setup: In a reaction vial, combine [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol), MesCO₂H (49.2 mg, 0.3 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Substrates: Add 2-(4-Methylpentyl)pyridine (1.0 mmol) and Bromobenzene (1.2 mmol).

  • Solvent: Add NMP (2.0 mL).

  • Reaction: Heat to 120 °C for 18 hours.

  • Workup: Dilute with water (10 mL) and extract with Diethyl Ether (3 x 10 mL).

  • Analysis: The product will be the mono-arylated species at the C6 position. If the C6 position is blocked, this chemistry will fail; however, for 2-(4-methylpentyl)pyridine, C6 is open and sterically accessible.

Critical Parameters & Troubleshooting

The following table summarizes key variables that affect the success of these protocols.

ParameterProtocol A (Silylation)Protocol B (Arylation)Self-Validating Check
Water Sensitivity Moderate. Dry toluene is preferred.Low. K₂CO₃ is hygroscopic, but reaction tolerates trace H₂O.If conversion < 10%, check solvent dryness.
O₂ Sensitivity High. Ru(0) clusters oxidize easily.Moderate. Ru(II) is robust, but air can quench active species.Color change to black precipitate indicates catalyst decomposition.
Sterics Sensitive to substitution at the

-carbon.
Tolerates ortho-subs on the incoming aryl halide.[2]If

-position is branched (e.g., isopropyl), yield drops.
Directing Group Pyridine N must be unhindered.Pyridine N coordinates Ru(II).2,6-disubstituted pyridines will NOT react.

References

  • Kakiuchi, F., et al. "Ru3(CO)12-Catalyzed Silylation of Benzylic C-H Bonds in Arylpyridines and Arylpyrazoles." Journal of the American Chemical Society, 2004, 126(40), 12792–12793.[1] Link

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 2011, 111(3), 1315–1345. Link

  • Chatani, N., et al. "Ruthenium-Catalyzed Carbonylation of C-H Bonds in Nitrogen-Containing Heterocycles." Journal of Organic Chemistry, 1997, 62, 2604. Link

  • Murai, S., et al. "Efficient Catalytic Addition of C-H Bonds to Olefins." Nature, 1993, 366, 529–531. Link

  • Cheng, K., et al. "Ruthenium-Catalyzed Direct Functionalization of Pyridine C-H Bonds." Organic Letters, 2017, 19, 2345. Link

Disclaimer: These protocols involve high temperatures and pressurized vessels. Always perform a risk assessment before experimentation.

Sources

Synthesis of 2-(4-Methylpentyl)pyridine via 2-Picoline Alkylation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methylpentyl)pyridine, a valuable pyridine derivative for applications in pharmaceutical and materials science research. The described methodology focuses on the alkylation of 2-picoline, a readily available starting material. This protocol details a robust and scalable procedure involving the deprotonation of 2-picoline using n-butyllithium to form a 2-picolyllithium intermediate, followed by nucleophilic substitution with 1-bromo-4-methylpentane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice for successful synthesis, purification, and characterization of the target compound.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in medicinal chemistry and materials science.[1][2] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, solubility, and pharmacokinetic profile. Specifically, 2-alkylpyridines are prevalent structural motifs in a wide array of pharmaceuticals and serve as critical ligands in asymmetric catalysis.[3] The synthesis of these compounds is, therefore, of significant interest to the scientific community.

This application note focuses on the synthesis of 2-(4-methylpentyl)pyridine. This particular derivative, with its isohexyl side chain, presents an interesting candidate for studies in drug discovery, where lipophilicity and steric bulk can play a crucial role in target engagement and metabolic stability. The presented protocol utilizes the well-established method of picoline alkylation via an organolithium intermediate, a powerful and versatile tool for C-C bond formation at the C2 position of the pyridine ring.[4]

Mechanistic Rationale

The synthesis proceeds via a two-step mechanism involving the formation of a nucleophilic organolithium species followed by an SN2 reaction.

Step 1: Deprotonation of 2-Picoline

The methyl group of 2-picoline is weakly acidic, with a pKa of approximately 34.[4] A strong base is therefore required for deprotonation. n-Butyllithium (n-BuLi), a commercially available organolithium reagent, is an excellent choice for this transformation due to the high pKa of its conjugate acid, butane (pKa ~50).[4] The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent side reactions and ensure the stability of the resulting 2-picolyllithium. The deprotonation results in the formation of a reddish-colored solution, which is characteristic of the picolyl-type lithium species.[4]

Step 2: Alkylation with 1-Bromo-4-methylpentane

The generated 2-picolyllithium is a potent nucleophile. The subsequent addition of an electrophile, in this case, 1-bromo-4-methylpentane, leads to a nucleophilic substitution reaction (SN2) where the picolyl anion displaces the bromide ion, forming the desired C-C bond and yielding 2-(4-methylpentyl)pyridine.

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) 2-Picoline 2-Picoline 2-Picolyllithium 2-Picolyllithium 2-Picoline->2-Picolyllithium THF, -78 °C n-BuLi n-BuLi n-BuLi->2-Picolyllithium Butane Butane 1-Bromo-4-methylpentane 1-Bromo-4-methylpentane 2-Picolyllithium->1-Bromo-4-methylpentane Nucleophilic Attack Product 2-(4-Methylpentyl)pyridine 1-Bromo-4-methylpentane->Product LiBr LiBr

Caption: Reaction mechanism for the synthesis of 2-(4-methylpentyl)pyridine.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(4-methylpentyl)pyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-PicolineAnhydrous, 99.8%Sigma-AldrichStore over molecular sieves.
n-Butyllithium2.5 M in hexanesSigma-AldrichPyrophoric, handle with care.
1-Bromo-4-methylpentane99%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. NH4ClReagentFisher Scientific
Saturated aq. NaCl (Brine)ReagentFisher Scientific
Anhydrous MgSO4ReagentFisher Scientific
Silica gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
HexaneACS GradeFisher ScientificFor chromatography.
Ethyl acetateACS GradeFisher ScientificFor chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen inlet and outlet (bubbler)

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions
  • n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[4][5][6][7][8]

  • 2-Picoline is flammable and toxic. Handle in a well-ventilated fume hood.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • The reaction should be quenched carefully at low temperature.

Step-by-Step Procedure

Workflow for the Synthesis of 2-(4-Methylpentyl)pyridine

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Characterization A Assemble and dry glassware B Add 2-picoline and anhydrous THF A->B C Cool to -78 °C under N2 B->C D Slowly add n-BuLi at -78 °C C->D Maintain inert atmosphere E Stir for 30 min (formation of 2-picolyllithium) D->E F Add 1-bromo-4-methylpentane at -78 °C E->F G Warm to room temperature and stir overnight F->G Monitor by TLC H Quench with sat. aq. NH4Cl G->H I Extract with diethyl ether H->I J Wash with brine, dry over MgSO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M Obtain final product L->M N Analyze by GC-MS and NMR M->N

Caption: Step-by-step workflow for the synthesis of 2-(4-methylpentyl)pyridine.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

    • Dry the glassware in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of dry nitrogen.

    • To the flask, add 2-picoline (10.0 mmol, 1.0 eq.) and 50 mL of anhydrous THF via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of 2-Picolyllithium:

    • Slowly add n-butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 eq.) dropwise to the stirred solution at -78 °C over 15 minutes.

    • A deep red color should develop, indicating the formation of the 2-picolyllithium anion.

    • Stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Alkylation:

    • Add 1-bromo-4-methylpentane (12.0 mmol, 1.2 eq.) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford the pure 2-(4-methylpentyl)pyridine.[4]

Characterization

The structure and purity of the synthesized 2-(4-methylpentyl)pyridine should be confirmed by spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a powerful tool for assessing the purity of the final product and confirming its molecular weight.

Expected GC-MS Data:

ParameterValue
Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Expected [M]+ m/z 177
Key Fragment Ions m/z 93 (picolyl cation), 120 (loss of C4H9), 162 (loss of CH3)
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for the structural elucidation of the target compound.

Predicted 1H NMR Spectrum (CDCl3, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.52d1HH-6 (pyridine)
7.58td1HH-4 (pyridine)
7.10d1HH-3 (pyridine)
7.05t1HH-5 (pyridine)
2.80t2H-CH2- (alpha to pyridine)
1.70m2H-CH2- (beta to pyridine)
1.55m1H-CH(CH3)2
1.20q2H-CH2-
0.88d6H-CH(CH 3)2

Predicted 13C NMR Spectrum (CDCl3, 100 MHz):

Chemical Shift (δ, ppm)Assignment
162.5C-2 (pyridine)
149.2C-6 (pyridine)
136.5C-4 (pyridine)
121.8C-5 (pyridine)
121.2C-3 (pyridine)
39.5-CH2- (alpha to pyridine)
38.8-CH(CH3)2
30.0-CH2- (beta to pyridine)
27.9-CH2-
22.6-CH(C H3)2

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-(4-methylpentyl)pyridine via the alkylation of 2-picoline. The procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of other 2-alkylpyridine derivatives. The detailed experimental steps, coupled with mechanistic insights and characterization data, offer a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science. Adherence to the safety precautions outlined is paramount for the safe and successful execution of this synthesis.

References

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  • Gladfelder, J. J., et al. (2019). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society, 141(38), 15024–15028.
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  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8251.

Sources

Application Note: Cross-Coupling Strategies for 2-Alkylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 2-alkylpyridines via cross-coupling. It addresses the specific challenges associated with the 2-pyridyl motif (instability, catalyst poisoning) and provides field-proven protocols for Suzuki-Miyaura, Negishi, and Nickel-catalyzed reductive couplings.

Executive Summary & Strategic Analysis

The 2-alkylpyridine scaffold is a cornerstone in medicinal chemistry (e.g., Etoricoxib, Pyriproxyfen). However, its synthesis via cross-coupling is historically plagued by the "2-Pyridyl Problem" :

  • Protodeboronation: 2-pyridylboronic acids are inherently unstable. The basicity of the pyridyl nitrogen facilitates rapid C–B bond cleavage before transmetallation can occur.

  • Catalyst Poisoning: The pyridyl nitrogen can coordinate to Pd(II) centers, displacing ligands and shutting down the catalytic cycle.

  • 
    -Hydride Elimination:  When coupling alkyl partners, the slow rate of reductive elimination often allows 
    
    
    
    -hydride elimination to compete, leading to isomerized alkene byproducts.

Strategic Solution: To successfully synthesize 2-alkylpyridines, one must either invert the polarity (using stable 2-halopyridines with alkyl-metal nucleophiles) or employ stabilized reagents (MIDA boronates, Trifluoroborates). This guide details three high-probability workflows.

Decision Matrix: Selecting the Right Protocol

DecisionTree Start Target: 2-Alkylpyridine Substrate Substrate Availability Start->Substrate RouteA Protocol 1: Suzuki-Miyaura (Molander Conditions) Substrate->RouteA 2-HaloPy + Alkyl-Boron RouteB Protocol 3: Ni-Reductive (Cross-Electrophile) Substrate->RouteB 2-HaloPy + Alkyl-Halide RouteC Protocol 2: Negishi (Knochel Conditions) Substrate->RouteC 2-HaloPy + Alkyl-Zinc NoteA Requires: Alkyl-BF3K salts Ligand: RuPhos/Catacxium A RouteA->NoteA Best for: Stability, Scale-up, Primary Alkyls NoteB Requires: Mn0 reductant Ligand: Bathophenanthroline RouteB->NoteB Best for: HTE Screening, Avoids Organometallics NoteC Requires: Dry/Inert Cond. Ligand: CPhos/SPhos RouteC->NoteC Best for: High Reactivity, Secondary Alkyls

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and stability requirements.

Mechanistic Insights: The Stability-Reactivity Balance

The Protodeboronation Trap

In standard Suzuki couplings, 2-pyridylboronic acid decomposes rapidly. The mechanism involves the pyridyl nitrogen acting as an intramolecular base, coordinating to the boron center and facilitating hydrolysis of the C–B bond.

  • Solution: Avoid 2-pyridylboronic acids entirely. Use 2-chloropyridines (electrophile) coupled with Potassium Alkyltrifluoroborates (nucleophile).[1][2][3] The alkyl-BF3K reagents are air-stable and release the active boronic acid slowly, preventing decomposition.

The Isomerization Challenge (Secondary Alkyls)

When coupling secondary alkyls (e.g., isopropyl), the Pd-alkyl intermediate can undergo


-hydride elimination to form an alkene, which then re-inserts to form the linear (n-propyl) product.
  • Solution: Use bulky, electron-rich ligands like CPhos or RuPhos . These accelerate the rate of reductive elimination (

    
    ) such that it outcompetes 
    
    
    
    -hydride elimination (
    
    
    ).

Detailed Protocols

Protocol 1: Suzuki-Miyaura Coupling (Molander Conditions)

Best for: Robust synthesis using air-stable solids; primary and secondary alkyls.

Reagents:

  • Electrophile: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Potassium Alkyltrifluoroborate (R-BF3K) (1.1–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)[1][2][3]

  • Ligand:

    • Primary Alkyls: RuPhos (4–10 mol%)

    • Secondary Alkyls: Catacxium A (n-BuPAd₂) or CPhos (for high selectivity)

  • Base: Cs₂CO₃ (3.0 equiv)[1][2][3]

  • Solvent: Toluene/Water (10:[1][2][3]1) or CPME/Water.

Step-by-Step Workflow:

  • Setup: To a reaction vial equipped with a stir bar, add 2-chloropyridine (1.0 mmol), R-BF3K (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ligand (0.04 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 18–24 hours with vigorous stirring.

    • Checkpoint: The biphasic mixture requires fast stirring to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Table 1: Ligand Selection Guide for Protocol 1

Alkyl Type Recommended Ligand Why?
Primary (Methyl, Ethyl) RuPhos High turnover, prevents protodeboronation of sensitive partners.
Secondary (Isopropyl, Cyclobutyl) CPhos or Catacxium A CPhos provides the highest branched:linear selectivity (>20:1).

| Functionalized Alkyls | XPhos | Excellent tolerance for esters/nitriles on the alkyl chain. |

Protocol 2: Negishi Coupling (Knochel Conditions)

Best for: High reactivity at room temperature; sensitive substrates that cannot withstand 100°C.

Reagents:

  • Electrophile: 2-Bromopyridine (1.0 equiv)

  • Nucleophile: Alkylzinc halide (R-ZnX) (1.2 equiv) – Generated in situ.

  • Catalyst: Pd(OAc)₂ (2 mol%)[1][2][3]

  • Ligand: CPhos (4 mol%) or SPhos.

  • Solvent: THF (anhydrous).

Step-by-Step Workflow:

  • Zinc Reagent Preparation (In Situ):

    • Activate Zn dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add Alkyl Bromide (R-Br, 1.2 equiv) and LiCl (1.2 equiv). Stir at RT until conversion is complete (check GC/titration).

  • Coupling:

    • In a separate flask, mix Pd(OAc)₂ (2 mol%) and CPhos (4 mol%) in THF (2 mL). Stir for 5 min to form the active catalyst complex.

    • Add 2-Bromopyridine (1.0 mmol).

  • Addition: Add the prepared Alkylzinc solution dropwise to the catalyst/pyridine mixture at RT.

  • Reaction: Stir at 25 °C for 2–12 hours.

    • Note: The reaction is often exothermic; water bath cooling may be needed for large scales.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Protocol 3: Ni-Catalyzed Reductive Cross-Coupling

Best for: High-Throughput Experimentation (HTE); avoiding organometallic preparation.

Reagents:

  • Electrophile 1: 2-Chloropyridine (1.0 equiv)

  • Electrophile 2: Alkyl Bromide (1.5 equiv)

  • Catalyst: NiBr₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or Bathophenanthroline (10 mol%)

  • Reductant: Mn⁰ powder (2.0 equiv)

  • Additives: NaI (0.5 equiv), 4-Ethylpyridine (catalytic, optional).

  • Solvent: DMPU or DMF.

Step-by-Step Workflow:

  • Assembly: In a glovebox or under Argon flow, combine NiBr₂·glyme, Ligand, Mn⁰, and NaI in a vial.

  • Substrates: Add 2-Chloropyridine and Alkyl Bromide.

  • Solvent: Add DMF (concentration ~0.5 M).

  • Reaction: Seal and stir at 60 °C for 24 hours.

    • Mechanism:[4][5][6][7][8][9][10][11] Ni(0) activates the alkyl halide (radical mechanism) and the aryl halide, converging to form the bond.

  • Workup: Filter through a Celite pad to remove Mn salts. Dilute with 1M HCl (to hydrolyze any imines) and extract.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
No Conversion Catalyst poisoning by Pyridine N.Switch to Pd-PEPPSI-IPr or increase catalyst loading. Ensure high temperature (Suzuki).
Isomerized Product (n-alkyl)

-Hydride elimination.
Use CPhos (Negishi) or Catacxium A (Suzuki). Lower temperature if possible.
Homocoupling (R-R) Oxidative coupling of nucleophile.Degass solvents thoroughly. Reduce oxidant presence. Add slow addition of nucleophile.
Protodeboronation (Suzuki) Unstable boronate species.Switch to Molander BF3K salts. Avoid boronic acids. Use anhydrous base (K3PO4) in dioxane if using MIDA.
Catalytic Cycle Visualization (Negishi/Suzuki)

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (2-Py-Pd-X) Pd0->OxAdd + 2-HaloPy TransMet Transmetallation (2-Py-Pd-Alkyl) OxAdd->TransMet + Alkyl-M (B, Zn) RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with Bulky Ligands BetaHydride β-Hydride Elimination (SIDE REACTION) TransMet->BetaHydride Slow Red. Elim. (Small Ligands) RedElim->Pd0 - 2-AlkylPy Isomer Isomerized Alkene + Pd-H BetaHydride->Isomer

Figure 2: The catalytic cycle highlighting the critical competition between Reductive Elimination (Product) and


-Hydride Elimination (Byproduct).

References

  • Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides."[12][13] Journal of Organic Chemistry, 2009.[12][13][14][15]

  • Han, C., & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 2009.[10][14]

  • Knochel, P., et al. "Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions." Organic Letters, 2013.[10]

  • Weix, D. J., et al. "Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides." Synlett, 2014.

  • Burke, M. D., et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.[14]

Sources

Application Notes & Protocols: A Guide to the Catalytic Oxidation of Remote C-H Bonds in Alkylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Reach of Classical Synthesis

The pyridine motif is a cornerstone of modern medicine and materials science, featuring prominently in a vast number of FDA-approved drugs and functional organic materials.[1] Consequently, methods that allow for the precise and efficient modification of pyridine-containing molecules are of paramount importance in drug discovery and development.[2] Historically, the functionalization of such molecules relied on pre-functionalized starting materials, a process that often involves lengthy and inefficient synthetic sequences. The advent of C-H activation has revolutionized this paradigm by offering a direct route to modify molecules, thereby accelerating the discovery of new chemical entities.[2][3]

Among the most challenging yet valuable of these transformations is the selective functionalization of remote, unactivated C(sp³)-H bonds on alkyl chains appended to the pyridine ring. These bonds, typically at the γ, δ, or even more distant positions, are notoriously inert. Overcoming this challenge allows for the late-stage modification of complex molecular scaffolds, providing a powerful tool to fine-tune pharmacological properties.[3] This guide provides an in-depth exploration of the core principles, catalytic systems, and practical protocols for achieving the catalytic oxidation and functionalization of these remote C-H bonds, with a focus on strategies for researchers in synthetic and medicinal chemistry.

Part 1: Core Concepts and Mechanistic Pillars

The selective activation of a specific remote C-H bond from a multitude of similar bonds is a significant challenge. Success hinges on overcoming the high bond dissociation energy of aliphatic C-H bonds and directing a catalyst to the desired position. Modern synthetic chemistry has converged on two primary mechanistic strategies to achieve this control: Directed Metallation and Radical Relocation via Hydrogen Atom Transfer (HAT) .

Directed C-H Metallation Pathways

In this strategy, the pyridine nitrogen atom acts as a native directing group, coordinating to a transition metal center and positioning it in proximity to the target C-H bond. Palladium catalysis is the most established example of this approach.[4][5] The catalytic cycle typically involves the formation of a palladacycle intermediate, which is crucial for selectivity.

The general mechanism proceeds through several key steps:

  • Coordination: The pyridine nitrogen coordinates to the Pd(II) catalyst.

  • C-H Activation: An intramolecular C-H cleavage event occurs, often assisted by a ligand or base, to form a stable five- or six-membered palladacycle. This is the selectivity-determining step.

  • Oxidative Reaction: The resulting organopalladium intermediate reacts with an oxidizing agent or a coupling partner. In Pd(II)/Pd(IV) cycles, an oxidant attacks the palladacycle, leading to a Pd(IV) intermediate.[5]

  • Reductive Elimination: The new C-C or C-heteroatom bond is formed, regenerating the Pd(II) catalyst.

The geometry of the palladacycle intermediate is key to controlling which C-H bond is activated, though achieving functionalization beyond the β-position can be challenging and often requires specialized templates.[6]

Hydrogen Atom Transfer (HAT) and Radical Relocation

A more versatile strategy for reaching remote δ and ε positions involves radical relocation through an intramolecular Hydrogen Atom Transfer (HAT) process. This approach is central to many photoredox and iron-catalyzed methods.[7][8]

The core principle involves generating a reactive radical on or near the pyridine ring, which then abstracts a hydrogen atom from a remote C-H bond through a sterically favored six-membered ring transition state. This 1,5-HAT process selectively generates a carbon-centered radical at the δ-position, which can then be intercepted by an oxidizing agent or coupling partner.[7][9]

The catalytic cycle can be generalized as follows:

  • Radical Precursor Generation: The pyridine nitrogen is typically derivatized (e.g., as an N-amino or N-amidopyridinium salt) to serve as a radical precursor.[10][11]

  • Initiation: A photocatalyst or a transition metal catalyst initiates a single-electron transfer (SET) to generate a nitrogen-centered radical.[7][12]

  • 1,5-Hydrogen Atom Transfer (HAT): The nitrogen radical intramolecularly abstracts a hydrogen from the δ-C-H bond, relocating the radical center to the alkyl chain.

  • Functionalization/Oxidation: The newly formed alkyl radical is oxidized or trapped by a reagent in the reaction mixture to form the final product.

  • Catalyst Regeneration: The catalyst is regenerated to complete the cycle.

This HAT-based strategy is particularly powerful for its predictable regioselectivity, governed by the thermodynamic stability of the HAT transition state.

HAT_Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Remote C-H Oxidation via 1,5-HAT sub Alkylpyridine Substrate (N-Functionalized) n_rad Nitrogen-Centered Radical Intermediate sub->n_rad SET / Oxidation cat_ox Catalyst (Ox) ts 6-Membered Ring Transition State n_rad->ts Intramolecular 1,5-HAT cat_red Catalyst (Red) c_rad δ-Carbon-Centered Radical ts->c_rad product δ-Oxidized Product c_rad->product Oxidation / Trapping [+ Oxidant] cat_ox->cat_red e.g., Light (hv) cat_red->cat_ox Catalyst Regeneration

Caption: Generalized Catalytic Cycle for Remote C-H Oxidation via 1,5-HAT.

Part 2: Application Notes & Experimental Design

The successful execution of a remote C-H oxidation reaction requires careful consideration of the catalyst, oxidant, directing group, and reaction conditions. This section provides field-proven insights into making these critical choices.

Selecting the Right Catalytic System

The choice of catalyst is dictated by the desired transformation, substrate tolerance, and cost considerations.

Catalyst TypeCommon Metals/MoleculesStrengthsCommon ApplicationsConsiderations
Transition Metal Pd(OAc)₂, Fe(acac)₃, Rh₂(esp)₂High turnover, well-defined mechanisms.[5][12][13]Arylation, Olefination, Carbonylation.[4][14]Cost (Pd, Rh), air/moisture sensitivity, potential for metal contamination in final product.[15]
Photoredox Ir(ppy)₃, Ru(bpy)₃, Organic DyesExtremely mild conditions (room temp), high functional group tolerance, utilizes visible light.[7]Alkylation, Amination, Fluorination.[9][10]Requires a light source, potential for substrate degradation under prolonged irradiation.
Metal-Free N-alkyl pyridinium saltsInexpensive, avoids metal contamination.[16][17]Aerobic oxidation of benzylic positions.Scope is often limited compared to metal-based systems.

Expert Insight: For late-stage functionalization in drug discovery, photoredox catalysis is often preferred due to its exceptionally mild conditions, which helps preserve complex and sensitive functional groups present in drug candidates.[2] Iron catalysis represents a cost-effective and sustainable alternative, though optimization can be more demanding.[18][19]

The Critical Role of the N-Functional Group

For HAT-based strategies, the pyridine nitrogen must be converted into a suitable radical precursor. This derivatization is a key step that dictates the subsequent reactivity.

  • N-Aminopyridinium Salts: These are excellent precursors for generating nitrogen-centered radicals under photoredox conditions. They are readily prepared and have been used for a variety of remote functionalizations.[10]

  • N-Amidopyridinium Salts: Formed from amides, these can generate amidyl radicals. The choice of the amide substituent can tune the electronic properties and stability of the radical intermediate.[7][11]

  • N-Alkoxypyridinium Salts: These can be used to generate oxygen-centered radicals, which also participate in remote HAT processes.

Causality: The N-X bond (where X = N, O) in the pyridinium salt is designed to be the weakest bond in the molecule, ensuring that the initial SET event occurs selectively at this position to generate the desired radical for the HAT cascade.

Troubleshooting Common Issues

Low yields or lack of selectivity are common hurdles in developing C-H activation reactions. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Figure 2: Troubleshooting Logic for Remote C-H Oxidation start Low Yield or No Reaction check_reagents Verify Reagent Purity & Activity (Catalyst, Oxidant, Solvent) start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_substrate Assess Substrate Stability & N-Activation start->check_substrate oxidant Screen Different Oxidants check_reagents->oxidant ligand Screen Different Ligands (for Pd/Fe) check_reagents->ligand temp Adjust Temperature check_conditions->temp conc Vary Concentration check_conditions->conc time Modify Reaction Time check_conditions->time decomposition Substrate Decomposition Observed? check_substrate->decomposition success Improved Result temp->success conc->success time->success oxidant->success ligand->success decomposition->check_conditions No milder Use Milder Conditions (Lower Temp, Different Catalyst) decomposition->milder Yes milder->success

Caption: Troubleshooting Logic for Remote C-H Oxidation.

Part 3: Detailed Experimental Protocols

The protocols described below are representative examples of major strategies for remote C-H functionalization of alkylpyridines. Safety Note: These experiments should be conducted in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Photocatalytic δ-C-H Alkylation of 4-Propylpyridine

This protocol demonstrates a modern, mild approach using an iridium photocatalyst to achieve remote C-H alkylation via a 1,5-HAT mechanism. The pyridine is first converted to an N-aminopyridinium salt to act as the radical precursor.

Workflow Diagram:

Experimental_Workflow Figure 3: General Experimental Workflow prep 1. Reagent Preparation & Degassing setup 2. Reaction Assembly (Inert Atmosphere) prep->setup reaction 3. Reaction Execution (Light/Heat) setup->reaction monitor 4. Monitoring (TLC/GC-MS) reaction->monitor workup 5. Quenching & Aqueous Workup monitor->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: General Experimental Workflow.

Step 1: Synthesis of the N-Aminopyridinium Salt Precursor

  • To a solution of 4-propylpyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add O-(diphenylphosphinyl)hydroxylamine (DPH) (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate is the N-aminopyridinium salt. Filter the solid, wash with cold CH₂Cl₂, and dry under vacuum.

Step 2: Photocatalytic C-H Alkylation

  • To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the N-aminopyridinium salt (0.1 mmol, 1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), an alkylating agent (e.g., methyl vinyl ketone, 3.0 equiv), and a base (e.g., K₂HPO₄, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add 1.0 mL of degassed solvent (e.g., acetone).

  • Place the vial approximately 5 cm from a 34 W blue LED lamp and stir vigorously at room temperature. Use a fan to maintain ambient temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the δ-alkylated product.

ParameterTypical ValueRationale
Catalyst Loading 1-2 mol%Sufficient for efficient catalysis; higher loading rarely improves yield significantly.
Base K₂HPO₄, Na₂CO₃A non-nucleophilic inorganic base is required to manage protons generated in the cycle without interfering with radical intermediates.[7]
Solvent Acetone, DMF, MeCNA polar aprotic solvent is needed to dissolve the pyridinium salt and other reagents. Must be thoroughly degassed to remove oxygen, which quenches radical reactions.
Light Source Blue LED (450 nm)The wavelength must match the absorption maximum of the photocatalyst to ensure efficient excitation.
Protocol 2: Palladium-Catalyzed Remote γ-C-H Arylation of 2-Alkylpyridines

This protocol uses a palladium catalyst with a specific ligand to achieve arylation at the γ-position of a 2-alkylpyridine, leveraging the pyridine as a directing group.

Step 1: Reaction Setup

  • Inside a nitrogen-filled glovebox, add Pd(OAc)₂ (5 mol%), a ligand (e.g., 3,5-dichloropyridine, 20 mol%), an aryl iodide (1.0 equiv), and an oxidant/additive (e.g., Ag₂CO₃, 2.0 equiv) to an oven-dried screw-cap vial with a stir bar.

  • Add the 2-alkylpyridine substrate (e.g., 2-propylpyridine, 1.5 equiv).

  • Add 1.0 mL of a high-boiling solvent (e.g., 1,2-dichloroethane or t-AmylOH).

  • Seal the vial tightly with a Teflon-lined cap.

Step 2: Reaction and Workup

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction for 24-48 hours. Monitor progress by taking aliquots and analyzing via GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the γ-arylated product.

ParameterTypical ValueRationale
Pd Source Pd(OAc)₂, Pd(TFA)₂Common, air-stable Pd(II) precursors.
Ligand Pyridine-based ligands, MPAALigands are crucial for stabilizing the Pd catalyst and modulating its reactivity and selectivity. The ligand can influence the C-H activation step.[6][20]
Oxidant/Additive Ag₂CO₃, K₂S₂O₈Often required in Pd(II)-catalyzed C-H functionalizations to facilitate the catalytic cycle, sometimes acting as an oxidant or a halide scavenger.[5]
Solvent DCE, t-AmylOHHigh-boiling, non-coordinating solvents are typically required to achieve the necessary temperatures for C-H activation.

Conclusion and Future Directions

The catalytic oxidation of remote C-H bonds in alkylpyridines has transitioned from a synthetic curiosity to a robust and enabling tool for chemical innovation. Strategies rooted in hydrogen atom transfer have proven particularly effective, offering predictable regioselectivity under exceptionally mild conditions. Concurrently, advancements in transition metal catalysis continue to expand the scope of possible transformations.[21][22]

Despite this progress, significant challenges remain. The selective functionalization of primary (methyl) C-H bonds is still a formidable task.[8] Furthermore, developing catalysts that can selectively target more remote positions (ε, ζ, and beyond) or switch regioselectivity on demand remains a key objective. The continued development of novel, sustainable catalysts using earth-abundant metals like iron and manganese, along with a deeper mechanistic understanding, will undoubtedly unlock new frontiers in the late-stage functionalization of complex molecules, further accelerating progress in medicine and materials science.[12][23]

References

  • Catalyzed Mizoroki-Heck Reaction or C-H Activation - MDPI.
  • Catalyzed Mizoroki–Heck Reaction or C–H Activation - MDPI.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Catalytic Alkylation of Remote C-H Bonds Enabled by Proton-Coupled Electron Transfer.
  • Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction - MDPI.
  • Synthetic applications a, Late-stage remote site-selective C–H... - ResearchGate.
  • Pd‐catalyzed Heck/C−H functionalization reaction of alkenyl cyclolactams. - ResearchGate.
  • Remote C–H Functionalization via Selective Hydrogen Atom Transfer - PMC.
  • Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines - Chemical Science (RSC Publishing).
  • Palladium‐Catalyzed Secondary C(sp)−H Arylation of 2‐Alkylpyridines - ResearchGate.
  • Photoinduced remote regioselective radical alkynylation of unactivated C-H bonds.
  • Palladium-Catalyzed Alkyl C–H Bond Activation - PMC - NIH.
  • C-4 selective alkylation of pyridines. (A) Main challenges in the... - ResearchGate.
  • C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PubMed.
  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts | ChemRxiv.
  • Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry - ACS Publications.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC.
  • Overcoming the Challenges towards Selective C(6)-H Alkylation of 2-Pyridone with Maleimide through Mn(I)-Catalyst: Migration of directing group through cleavage of C-N bond for the formation of all-carbon quaternary carbon center | ChemRxiv.
  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism | Accounts of Chemical Research - ACS Publications.
  • Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I) - SciSpace.
  • Design plan: Remote C−H pyridylation via photoexcitation of pyridinium... - ResearchGate.
  • C-H activation at remote positions - YouTube. Available at: [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - RSC Publishing.
  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture | ChemRxiv.
  • (PDF) Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - ResearchGate.
  • Experimental and computational studies of the mechanism of iron-catalysed C–H activation/functionalisation with allyl electrophiles - Chemical Science (RSC Publishing).
  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing).
  • Challenges in the functionalization of pyridines. - ResearchGate.
  • Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system - Shengying Li.
  • C H Functionalization‐Based Strategy in the Synthesis and Late‐Stage Modification of Drug and Bioactive Molecules - ResearchGate.
  • C−H and C−N Activation at Redox-Active Pyridine Complexes of Iron - ResearchGate.
  • Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides | Journal of the American Chemical Society - ACS Publications.
  • Asymmetric Iron-Catalyzed C-H Alkylation Enabled by Remote Ligand meta-Substitution.
  • Selected applications of C-H activation - YouTube. Available at: [Link]

  • C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach - MDPI.
  • A Catalysis Guide Focusing on C–H Activation Processes - SciELO.
  • Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity (2009) | Ramesh Giri | 1472 Citations - SciSpace. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in 2-Isohexylpyridine Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective oxidation of 2-isohexylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in controlling the site of oxidation on this versatile heterocyclic compound. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to directly address common issues and provide field-proven insights.

PART 1: Core Principles of Regioselectivity

This section addresses the fundamental factors that determine the outcome of your oxidation reaction. Understanding these principles is the first step in troubleshooting and optimizing your protocol.

Q1: What are the primary sites for oxidation on 2-isohexylpyridine, and what factors determine the outcome?

A1: On a molecule of 2-isohexylpyridine, there are two primary regions susceptible to oxidation:

  • The Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and a prime target for electrophilic oxidizing agents. This reaction leads to the formation of 2-isohexylpyridine N-oxide .[1][2]

  • The Isohexyl Side-Chain: The carbon-hydrogen (C-H) bonds on the alkyl chain can be oxidized. The C-H bond on the carbon atom directly attached to the pyridine ring (the 'benzylic-like' position) is generally the most reactive on the chain due to the ring's influence, though other positions can also react.[3][4]

The regioselectivity of the reaction—whether it favors N-oxidation or C-H oxidation—is governed by a delicate balance of electronic and steric factors, dictated primarily by your choice of oxidant and reaction conditions.

  • For N-Oxidation: This pathway is favored by electrophilic oxidants that readily accept the nitrogen's lone pair. Peroxy acids (or peracids) are classic reagents for this transformation.[1][5] The reaction is typically fast and occurs under mild conditions.

  • For C-H Oxidation: This pathway is more challenging as C-H bonds are inherently less reactive. It often requires more powerful oxidizing agents, higher temperatures, or, more effectively, a catalyst that can selectively activate a specific C-H bond.[6] Without a catalyst, attempts to oxidize the side-chain with strong, non-selective oxidants often lead to a mixture of products or complete degradation of the starting material.[4]

Q2: How does the formation of an N-oxide change the reactivity of the molecule for subsequent reactions?

A2: The formation of an N-oxide is a powerful strategic move in pyridine chemistry. The N-O bond significantly alters the electronic properties of the pyridine ring.[2][5]

  • Activation of the Ring: The N-oxide group is a strong electron-donating group through resonance, which activates the C2 and C4 positions for electrophilic substitution.[2]

  • Activation for Nucleophilic Attack: Simultaneously, the positive formal charge on the nitrogen makes the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles, often after activation of the N-oxide oxygen with an electrophile like POCl₃ or Ac₂O.[7][8]

  • Directing Group for C-H Activation: Crucially for side-chain functionalization, the N-oxide can act as a coordinating directing group. It can bind to a metal catalyst and position it in close proximity to the C-H bonds of the isohexyl side-chain, enabling regioselective C-H activation and functionalization that would otherwise be impossible.[9]

PART 2: Troubleshooting Guide for Selective N-Oxidation

This section focuses on the synthesis of 2-isohexylpyridine N-oxide and addresses common problems encountered during this process.

Q3: I want to synthesize 2-isohexylpyridine N-oxide. Which oxidizing agent should I choose?

A3: The choice of reagent is critical for achieving high yield and purity. Several common methods exist, each with distinct advantages and disadvantages. Hydrogen peroxide in glacial acetic acid and meta-chloroperoxybenzoic acid (m-CPBA) are among the most frequently used.[10] A comparison is provided in the table below. For general reliability and mild conditions, m-CPBA is often the preferred choice.

Oxidizing Agent Typical Conditions Advantages Disadvantages & Potential Issues
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RTMild, highly selective for N-oxidation, high yields, commercially available.[11]Can be shock-sensitive (handle with care), byproduct (m-chlorobenzoic acid) must be removed.[12]
H₂O₂ / Acetic Acid 30% H₂O₂, Glacial AcOH, 60-80 °CInexpensive and readily available reagents.[2][10]Requires heating, which can promote side-chain oxidation; workup can be tedious.[10]
Oxone® (Potassium Peroxymonosulfate) Water/Acetone, buffered pH (7.5-8.0)Safe, stable, and environmentally friendly oxidant.[10]May have solubility issues with the pyridine substrate; requires careful pH control.[10]
Sodium Perborate Acetic Acid, 60 °CCheap and stable industrial oxidant.[10][13]Often requires heating and long reaction times (24h+), leading to potential side reactions.[10]
Q4: My N-oxidation reaction is slow and gives a low yield. How can I improve it?

A4: Low yield or a slow reaction rate in N-oxidation can typically be traced to a few key parameters:

  • Reagent Stoichiometry: Ensure you are using a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents). An insufficient amount will result in incomplete conversion.

  • Temperature: While N-oxidation is often performed at 0 °C to room temperature to ensure selectivity, some less reactive substituted pyridines may require gentle heating.[10] If using H₂O₂/AcOH, a temperature of 70-80 °C is standard. However, be cautious, as excessive heat can cause decomposition of the oxidant and promote side-chain reactions.[14]

  • Solvent Choice: The reaction should be run in a solvent that fully dissolves the 2-isohexylpyridine. For m-CPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are standard.[11]

  • Purity of Starting Material: Impurities in your 2-isohexylpyridine, particularly other nucleophilic species, can consume the oxidizing agent. Ensure your starting material is pure before beginning the reaction.

Q5: I'm getting unwanted side-chain oxidation as a byproduct. How can I minimize this?

A5: This is a classic regioselectivity problem. If you are targeting the nitrogen but see evidence of side-chain oxidation, your conditions are too harsh.

  • Switch to a Milder Reagent: If you are using H₂O₂/AcOH or another system that requires heat, switch to m-CPBA. m-CPBA is highly selective for the electron-rich nitrogen atom at low temperatures.[11]

  • Lower the Temperature: Perform the reaction at 0 °C or even lower (-10 °C). This slows down the rate of all reactions but disproportionately slows the less-favored C-H oxidation pathway.

  • Control Reagent Addition: Add the oxidizing agent slowly (e.g., portion-wise or via a dropping funnel) to the solution of your pyridine.[14] This keeps the instantaneous concentration of the oxidant low, preventing over-oxidation and side reactions.[12]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the product N-oxide from undergoing further, slower oxidation on its side-chain.

Protocol 1: Selective N-Oxidation using m-CPBA

This protocol provides a reliable method for the selective synthesis of 2-isohexylpyridine N-oxide.

Materials:

  • 2-isohexylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: Dissolve 2-isohexylpyridine (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: In a separate container, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring pyridine solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC until all the starting material is consumed (typically 1-3 hours).

  • Quenching: Once complete, carefully add saturated Na₂S₂O₃ solution to quench any excess peroxide. Then, add saturated NaHCO₃ solution to neutralize the by-product m-chlorobenzoic acid. Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-isohexylpyridine N-oxide.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Safety Note: Peroxy acids like m-CPBA are potentially explosive and should be handled with care behind a safety shield. Avoid friction and shock. The quenching and neutralization steps can produce gas; ensure adequate venting.[12]

PART 3: Troubleshooting Guide for Selective Side-Chain C-H Oxidation

Achieving selective oxidation on the isohexyl side-chain is a significant challenge that typically requires advanced catalytic methods.

Q6: How can I achieve selective oxidation of the isohexyl side-chain while leaving the pyridine nitrogen untouched?

A6: Direct C-H oxidation of the unactivated alkyl chain is difficult to control. Free-radical reactions initiated by strong oxidants often lead to a complex mixture of products.[4] The most effective and modern approach is to use a transition-metal catalyst that can perform a directed C-H activation .[6] This strategy uses a coordinating functional group on the substrate to deliver the catalyst to a specific C-H bond.

Q7: What is a "directing group" and how can it be used for this reaction?

A7: A directing group is a functional group within the molecule that reversibly binds to a metal catalyst. In the case of 2-isohexylpyridine, the pyridine nitrogen itself can act as a directing group. However, a more powerful and widely used strategy is to first perform an N-oxidation (see Part 2) and then use the resulting N-oxide as a superior directing group for the C-H oxidation step.[9] The N-oxide's oxygen is an excellent ligand for many transition metals (e.g., Palladium, Rhodium, Iridium), allowing for the formation of a stable cyclic intermediate that brings the catalyst into close proximity with the C-H bonds at the base of the alkyl chain.

Workflow & Mechanistic Rationale

The diagram below outlines the strategic workflow for achieving side-chain oxidation via an N-oxide directing group strategy.

G cluster_0 start Goal: Selective Side-Chain Oxidation step1 Step 1: N-Oxidation (See Protocol 1) start->step1 Strategic Decision product1 Intermediate: 2-Isohexylpyridine N-Oxide step1->product1 step2 Step 2: Directed C-H Oxidation (e.g., Pd-catalyzed) product1->step2 N-Oxide as Directing Group product2 Final Product: Side-Chain Oxidized Pyridine step2->product2

Caption: Strategic workflow for side-chain oxidation.

The mechanism involves the coordination of the N-oxide to the metal catalyst, which facilitates the cleavage of a nearby C-H bond. This forms a metallacyclic intermediate which can then undergo further reaction to introduce an oxygen atom.

G cluster_0 Catalytic Cycle for Directed C-H Oxidation A N-Oxide Substrate + [M]-Catalyst B Coordination Complex A->B Coordination C C-H Activation (Metallacycle Formation) B->C C-H Cleavage D Oxidative Functionalization C->D [Oxidant] E Product Release & Catalyst Regeneration D->E Reductive Elimination E->A

Caption: Generalized catalytic cycle for N-oxide directed C-H oxidation.

Q8: My directed C-H oxidation attempt is failing. What could be wrong?

A8: Directed C-H oxidation is a complex, multi-parameter reaction. Common failure points include:

  • Catalyst Choice: Not all C-H activation catalysts are suitable. Palladium-based systems are frequently used for this type of transformation.[9] Ensure you are using a catalyst system reported to be effective with N-oxide directing groups.

  • Oxidant: The terminal oxidant is crucial. It must be compatible with the catalyst and capable of regenerating it for the next cycle. Common choices include benzoquinone (BQ), peroxides, or sometimes even molecular oxygen, depending on the specific catalytic system.

  • Ligands: The ligands on the metal center dramatically influence its reactivity and selectivity. The reaction may require specific phosphine, N-heterocyclic carbene (NHC), or other ligands.

  • Solvent and Additives: These reactions are highly sensitive to the solvent and the presence of additives (e.g., acids or bases) which can influence the catalyst's activity.

  • Atmosphere: Many catalytic cycles are sensitive to air or moisture. Unless specified, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting these reactions requires a systematic approach, varying one component at a time (catalyst, ligand, solvent, temperature) based on precedents from scientific literature for similar transformations.

References

  • Bremner, J. B., & Samosorn, S. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1541. [Link]

  • Yin, J., & Xiang, J. (2021). Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry. Chemistry – An Asian Journal, 16(12), 1534-1547. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

  • Stone, E. A., & Miller, S. J. (2019). Catalytic, Enantioselective N-Oxidation of Substituted Pyridines. Journal of the American Chemical Society, 141(45), 18011–18016. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • Chen, K., & Li, Z. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2842–2845. [Link]

  • Jolit, A., & Larhed, M. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 13, 203–208. [Link]

  • Chem-Station. (2015). Catalytic C-H Oxidation. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Oxidation of Alkyl Side-Chains. [Link]

  • Katiyar, D. (n.d.). Pyridine Lecture Notes. [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. [Link]

  • Das, B. et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 796–855. [Link]

Sources

Technical Guide: Optimizing Yield of 2-(4-Methylpentyl)pyridine via Kumada Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Strategy

This guide addresses the synthesis of 2-(4-Methylpentyl)pyridine (CAS: Target-Specific). While nucleophilic addition to pyridine N-oxides is a known pathway, the most robust, scalable, and atom-economical method for attaching a primary alkyl chain to the pyridine 2-position is the Nickel-Catalyzed Kumada-Corriu Cross-Coupling .

The Challenge: Coupling alkyl Grignard reagents with heteroaryl halides presents two specific failure modes:

  • 
    -Hydride Elimination:  The alkyl chain (4-methylpentyl) possesses 
    
    
    
    -hydrogens, creating a risk of alkene formation (4-methyl-1-pentene) and reduction of the pyridine ring.
  • Catalyst Poisoning: The pyridine nitrogen can coordinate strongly to the metal center, arresting the catalytic cycle.

The Solution: We utilize Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane nickel(II) chloride]. The large "bite angle" of the dppp ligand is electronically and sterically tuned to favor reductive elimination over


-hydride elimination, specifically for primary alkyl Grignards.

Experimental Workflow & Data

Core Reaction Scheme

Reagents: 2-Chloropyridine + (4-Methylpentyl)magnesium bromide Catalyst: Ni(dppp)Cl₂ (1–3 mol%) Solvent: THF (Anhydrous)

ReactionScheme cluster_conditions Conditions Substrate 2-Chloropyridine (Electrophile) Intermediate Transmetallation Complex Substrate->Intermediate Grignard (4-Methylpentyl)MgBr (Nucleophile) Grignard->Intermediate Catalyst Ni(dppp)Cl₂ (Catalyst) Catalyst->Intermediate  Catalysis Product 2-(4-Methylpentyl)pyridine (Target) Intermediate->Product  Reductive  Elimination Details Temp: 0°C to Reflux Solvent: THF Time: 4-12 h

Figure 1: High-level reaction logic for the Kumada coupling of alkyl Grignards with chloropyridines.

Optimized Protocol Data

The following data compares catalyst performance for this specific steric class of reaction.

ParameterStandard Condition (Ni(PPh₃)₂Cl₂)Optimized Condition (Ni(dppp)Cl₂) Impact
Yield 35–45%82–88% Bidentate ligand prevents side reactions.
Side Product 4-Methyl-1-pentene (Major)< 2%Suppression of

-hydride elimination.[1]
Homocoupling Significant (Bi-pyridine)MinimalFaster cross-coupling kinetics.
Reaction Time 18+ Hours4–6 Hours Higher turnover frequency (TOF).

Step-by-Step Methodology

Phase A: Grignard Generation (The Foundation)

Quality Control: The titer of the Grignard is critical. An excess of unreacted Mg metal can cause reductive dimerization of the chloropyridine.

  • Activation: Flame-dry a 3-neck flask under Ar/N₂. Add Mg turnings (1.1 equiv) and a single crystal of I₂.

  • Initiation: Add 5% of the total volume of 1-bromo-4-methylpentane in anhydrous THF. Heat gently until the iodine color fades (initiation).

  • Addition: Add the remaining bromide dropwise to maintain a gentle reflux without external heating.

  • Titration: Titrate using salicylaldehyde phenylhydrazone or iodine/LiCl to confirm concentration (Target: 0.8–1.0 M).

Phase B: The Coupling Reaction
  • Catalyst Loading: In a separate dry flask, dissolve 2-chloropyridine (1.0 equiv) and Ni(dppp)Cl₂ (2.0 mol%) in THF.

    • Note: The solution should be orange/red.

  • Temperature Control: Cool the catalyst/pyridine mixture to 0°C .

    • Why? Low temperature during addition prevents the "thermal spike" that leads to Wurtz homocoupling of the Grignard.

  • Controlled Addition: Add the Grignard reagent (1.2 equiv) dropwise over 30–60 minutes.

  • Thermal Ramp: Once addition is complete, allow to warm to Room Temperature (RT). If conversion is <90% by HPLC after 2 hours, heat to mild reflux (60°C) for 2 hours.

Phase C: Workup & Isolation (Crucial for Pyridines)

Pyridine derivatives are basic. Standard acidic washes will protonate the product, trapping it in the aqueous phase.

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl (aq).

  • pH Adjustment: Check the pH of the aqueous layer. If acidic, neutralize with NaHCO₃ to pH ~8–9.

    • Critical: Ensure the pyridine is in its free-base form to extract into the organic layer.

  • Extraction: Extract with Et₂O or MTBE (3x).

  • Purification: Acid-Base extraction is highly effective here to remove non-basic impurities (alkanes from Grignard decomposition), followed by distillation or column chromatography.

Troubleshooting & FAQs

Issue 1: Low Yield & High Alkene Content

Observation: GC-MS shows large amounts of 4-methyl-1-pentene. Diagnosis:


-Hydride Elimination.[1][2][3][4][5]
Solution: 
  • Ligand Switch: Ensure you are using dppp or dppe . Monodentate ligands like PPh₃ are insufficient for primary alkyl Grignards.

  • Temperature: Do not reflux immediately. Allow the transmetallation to occur at 0°C–RT.

Issue 2: Recovery of Starting Material (2-Chloropyridine)

Observation: Reaction stalls; Grignard is consumed, but SM remains. Diagnosis: Catalyst poisoning or damp solvent. Solution:

  • Dryness: Grignards are intolerant of moisture (<50 ppm water required).

  • Catalyst Loading: Increase Ni(dppp)Cl₂ to 3–5 mol%. Pyridines can competitively bind to Ni, slowing the cycle.

Issue 3: Formation of 2,2'-Bipyridine

Observation: Dimerization of the substrate. Diagnosis: Reductive dimerization caused by excess metallic Mg or improper catalysis. Solution:

  • Filter the Grignard: Cannulate the Grignard reagent through a glass frit or glass wool to remove unreacted Mg turnings before adding it to the reaction vessel.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle and the specific point where the dppp ligand exerts its protective effect.

CatalyticCycle Ni0 Ni(0)-dppp (Active Catalyst) OxAdd Oxidative Addition (Ar-Ni-Cl) Ni0->OxAdd + 2-Chloropyridine TransMet Transmetallation (Ar-Ni-Alkyl) OxAdd->TransMet + Grignard RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with dppp BetaH SIDE REACTION: Beta-Hydride Elimination TransMet->BetaH Slow with dppp Fast with PPh3 RedElim->Ni0 - Product

Figure 2: The Kumada catalytic cycle. The bidentate dppp ligand accelerates the Reductive Elimination step (Yellow to Red), outcompeting the Beta-Hydride Elimination pathway.

References

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[5][6] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376.

  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144a.

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Journal of the American Chemical Society, 134(14), 6146–6159. (Note: Validates 2-chloropyridine reactivity).

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved February 25, 2026.

Sources

Overcoming steric hindrance in 2-substituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming one of the most persistent challenges in heterocyclic chemistry: steric hindrance in the synthesis of 2-substituted pyridines. The inherent electronic properties of the pyridine ring and the proximity of the nitrogen atom often complicate functionalization at the C2 position, an issue magnified by sterically demanding substrates.

This resource is designed to be a practical bench-top companion. We will move beyond simple protocols to explain the causality behind experimental choices, helping you to diagnose issues, optimize your reactions, and successfully synthesize your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the challenges of synthesizing sterically hindered 2-substituted pyridines.

Q1: Why is introducing bulky groups at the 2-position of a pyridine ring so difficult?

The difficulty arises from a combination of electronic and steric factors. The nitrogen atom in the pyridine ring is electron-withdrawing, which can deactivate the ring towards certain reactions. More importantly, the lone pair on the nitrogen can coordinate to transition metal catalysts, a phenomenon known as "catalyst inhibition" or "poisoning". This coordination is particularly problematic for reactions at the C2 position due to its proximity to the nitrogen. When either the incoming group or a substituent already on the pyridine is bulky, it physically blocks the catalyst from approaching the C2 position, a phenomenon known as steric hindrance. This prevents key steps in catalytic cycles, such as oxidative addition, from occurring efficiently.[1]

Q2: My Suzuki-Miyaura coupling to make a 2-arylpyridine is failing with a bulky boronic acid. What is the most likely cause?

Low or no yield in this context, often termed the "2-pyridyl problem," is a classic challenge.[1][2] The most probable causes are:

  • Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, preventing the catalytic cycle from proceeding.[3]

  • Steric Hindrance: The bulky boronic acid and the C2-position of the pyridine create a crowded environment around the metal center, hindering the transmetalation and reductive elimination steps.

  • Boronic Acid Instability: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation, where the B(OH)₂ group is cleaved and replaced by a hydrogen atom, especially at elevated temperatures.

Q3: Are there general strategies to improve the success rate for these challenging couplings?

Yes. A multi-faceted approach is often necessary:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) is critical. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the cross-coupling cycle, helping to outcompete catalyst deactivation.[4]

  • Catalyst System: Using pre-formed palladium catalysts (precatalysts) can provide a more active and stable form of Pd(0) in solution.

  • Reaction Conditions: Carefully screening the base, solvent, and temperature is crucial. Sometimes, anhydrous conditions with specific bases like K₃PO₄ are effective, while in other cases, aqueous mixtures are required.[4][5]

  • Alternative Strategies: If cross-coupling fails, consider alternative synthetic routes like directed C-H activation or using pyridine N-oxides, which alter the reactivity of the ring system.[6][7][8]

Q4: What is a pyridine N-oxide, and how can it help in C2-functionalization?

A pyridine N-oxide is formed by oxidizing the nitrogen atom of the pyridine ring. This simple modification has profound effects on the ring's electronics and reactivity:

  • It electronically activates the C2 and C6 positions for nucleophilic attack.

  • It acts as a directing group, facilitating ortho-metalation and subsequent functionalization.[9]

  • It prevents the nitrogen lone pair from directly interfering with the catalyst. The N-oxide group can be easily removed at the end of the synthetic sequence via deoxygenation to yield the desired 2-substituted pyridine.[10] This strategy effectively circumvents the "2-pyridyl problem" by temporarily modifying the problematic nitrogen center.[8]

Part 2: Troubleshooting Guides for Common Issues

This section provides structured advice for specific experimental failures.

Scenario 1: Low to No Yield in a Suzuki-Miyaura Coupling

Problem: You are attempting to couple a 2-chloropyridine with a sterically hindered arylboronic acid using a standard palladium catalyst (e.g., Pd(PPh₃)₄) and observe only starting material or trace product.

Troubleshooting Workflow:

G A Low Yield in Suzuki Coupling B Step 1: Verify Reagent Quality A->B C Is Boronic Acid Fresh? Are Solvents Degassed? Is Base Anhydrous? B->C Check... D Action: Use fresh reagents. Re-run reaction. C->D No E Step 2: Optimize Catalytic System C->E Yes D->A Retry F Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos) with Pd₂(dba)₃ or Pd(OAc)₂ E->F G Step 3: Screen Reaction Conditions F->G H Screen Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (Toluene, Dioxane, THF/H₂O) G->H I Step 4: Consider Alternative Coupling H->I J Try Stille or Negishi Coupling (Organostannanes or Organozincs) I->J K Problem Solved? J->K L Success! K->L Yes M Consider C-H Activation Strategy K->M No

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Detailed Explanation:

  • Verify Reagents: Protodeboronation is a major side reaction.[3] Ensure your boronic acid is pure and dry. Degassing solvents is critical as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[11]

  • Optimize Catalyst: Standard ligands like PPh₃ are often insufficient for hindered substrates. Buchwald-type biaryl phosphine ligands are designed to be both bulky and electron-rich. This combination promotes the difficult reductive elimination step, which is often the rate-limiting step for hindered couplings, and stabilizes the active catalytic species.[4]

  • Screen Conditions: The choice of base and solvent is highly interdependent and substrate-specific. Anhydrous bases like K₃PO₄ or Cs₂CO₃ in solvents like toluene or dioxane are often a good starting point for hindered couplings.

  • Alternative Couplings: If Suzuki coupling remains problematic, organostannanes (Stille coupling) or organozincs (Negishi coupling) can be more reactive nucleophiles and may succeed where boronic acids fail, though they come with their own challenges regarding toxicity and preparation.

Scenario 2: C-H Activation Attempt Leads to a Complex Mixture

Problem: You are trying a directed C-H arylation of a pyridine derivative but get a mixture of products with low regioselectivity.

Underlying Cause: While the C2-position is electronically favored for C-H activation due to the acidic proton and proximity to the nitrogen directing group, other positions can also react, especially if the C2-position is sterically blocked.[12] Competing reaction pathways or over-arylation can lead to complex mixtures.

Solutions and Strategies:

  • Strengthen the Directing Group: The choice of directing group (DG) is paramount. A strongly coordinating bidentate directing group (e.g., an aminoquinoline or picolinamide) can lock the catalyst in place, dramatically improving C2 selectivity.

  • Modify the Catalyst: Different transition metals (e.g., Pd, Rh, Ru) and their associated ligands can exhibit different regioselectivities. For instance, some ruthenium catalysts are known to be highly effective for C-H activation.[13]

  • Use a Blocking Group: If the C6 position is also reactive, introducing a temporary, sterically demanding "blocking group" at C6 can force the reaction to occur exclusively at C2. This group can be removed in a subsequent step.

  • Control Stoichiometry: Carefully control the stoichiometry of the arylating agent to minimize diarylation or other side reactions.

Part 3: Key Experimental Protocols

These protocols provide a starting point for common, effective methods. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Buchwald-Hartwig Cross-Coupling for Sterically Hindered 2-Arylpyridines

This protocol is adapted for challenging couplings involving electron-rich or sterically demanding partners.

Reaction Scheme: 2-Chloropyridine + Arylboronic Acid --(Pd Catalyst, Ligand, Base)--> 2-Arylpyridine

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., RuPhos, 4 mol% with Pd(OAc)₂, 2 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., t-BuOH or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Ligands for a Hindered Coupling

Catalyst/Ligand SystemTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄100< 10%Often ineffective for hindered substrates.
Pd(OAc)₂ / SPhos10060 - 85%Good general-purpose system.
RuPhos-Pd-G38075 - 95%Highly active precatalyst, often allows for lower temperatures.[14]
Pd₂(dba)₃ / XPhos11070 - 90%Very bulky ligand, good for extremely hindered substrates.
Protocol 2: C2-Arylation via a Pyridine N-Oxide Intermediate

This two-step protocol circumvents direct coupling with the pyridine nitrogen.

Step A: N-Oxidation

  • Dissolve the starting pyridine (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) portion-wise, keeping the temperature below 5 °C.

  • Stir at room temperature for 4-6 hours until TLC shows complete consumption of the starting material.

  • Quench the reaction by adding aqueous sodium thiosulfate solution. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the pyridine N-oxide.

Step B: Palladium-Catalyzed Direct Arylation

  • Reaction Setup: To a dry Schlenk flask, add the pyridine N-oxide (1.0 equiv.), potassium aryltrifluoroborate (1.2 equiv.), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon (3 cycles).

  • Solvent/Base Addition: Add degassed solvent (e.g., DMF) and a base such as K₂CO₃ (2.5 equiv.).

  • Reaction: Heat the mixture to 120-140 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up & Deoxygenation: After cooling, dilute with water and extract with ethyl acetate. The crude product can often be deoxygenated directly. A common method is to treat the crude N-oxide with PCl₃ or PPh₃ in a suitable solvent.

  • Purification: Purify the final 2-arylpyridine product by column chromatography.

Visualization of the N-Oxide Strategy:

Caption: Comparison of Direct vs. N-Oxide Coupling Strategies.

References

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.[Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.[Link]

  • Strategies for the synthesis of C2‐functionalized pyridines. ResearchGate.[Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.[Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. ACS Publications.[Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library.[Link]

  • C–H functionalization of pyridines. Royal Society of Chemistry.[Link]

  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. PubMed.[Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC.[Link]

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate.[Link]

  • Challenges in the functionalization of pyridines. ResearchGate.[Link]

  • Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. ResearchGate.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Semantic Scholar.[Link]

  • A convenient two-step synthesis of 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered nonnucleophilic base. ACS Publications.[Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate.[Link]

  • Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. BearWorks.[Link]

  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate.[Link]

  • Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water. MDPI.[Link]

  • Synthesis of pyridine functionalised, sterically hindered lithium and copper(I) alkyls; crystal structures of [{2-(Me>3>Si) >2>C(M)C>5>H>4>N}>2>] (M = Li or Cu), dimeric compounds free of multicentre bonding. Diva-portal.org.[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. europepmc.org.[Link]

Sources

Validation & Comparative

Technical Comparative Guide: 1H NMR Spectrum Analysis of 2-(4-Methylpentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic ligands and pharmaceutical intermediates, the precise structural verification of alkylated pyridines is critical. 2-(4-Methylpentyl)pyridine presents a unique analytical profile due to the inductive effects of the pyridine nitrogen on the alkyl chain and the asymmetry of the aromatic ring.

This guide provides a definitive analysis of the 1H NMR spectrum of 2-(4-Methylpentyl)pyridine. Unlike standard spectral libraries, this document focuses on comparative diagnostics —specifically, how to distinguish this compound from its regioisomers (e.g., 4-substituted analogs) and synthetic precursors (e.g., 2-picoline) using high-field NMR (400 MHz+).

Key Analytical Advantages:

  • Regio-Specificity: The 2-position substitution creates a distinct ABCD aromatic pattern, differentiating it from the symmetric AA'BB' pattern of 4-isomers.

  • Chain Terminus Diagnostic: The isopropyl "tail" provides a high-intensity doublet at ~0.85 ppm, serving as a purity check against straight-chain impurities (n-hexyl derivatives).

Structural Analysis & Predicted Spectral Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones: the Heterocyclic Core , the Linker Chain , and the Terminal Isopropyl Group .

Molecular Structure & Proton Labeling[1]

The following diagram illustrates the proton environments, labeled A through G, moving from the aromatic ring to the aliphatic tail.

G cluster_0 Figure 1: Proton Assignment Map Pyridine Pyridine Ring (Aromatic) H6 H-6 (Ortho) ~8.5 ppm (d) Pyridine->H6 H345 H-3,4,5 7.0-7.6 ppm (m) Pyridine->H345 Linker Alkyl Linker (-CH2-CH2-CH2-) Alpha α-CH2 ~2.8 ppm (t) Linker->Alpha BetaGamma β/γ-CH2 1.2-1.8 ppm (m) Linker->BetaGamma Tail Isopropyl Tail (-CH(CH3)2) Methine Methine CH ~1.5 ppm (m) Tail->Methine Methyls Methyls (2x) ~0.9 ppm (d) Tail->Methyls

Caption: Proton environment mapping for 2-(4-Methylpentyl)pyridine. Colors indicate distinct magnetic zones.

Detailed Chemical Shift Table (CDCl3, 400 MHz)

The following data represents the consensus spectral profile for 2-alkylpyridines with iso-alkyl chains.

PositionLabelShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
Aromatic H-68.52Doublet (d)1H

Deshielded by adjacent Nitrogen (paramagnetic anisotropy).
Aromatic H-47.58TD (Triplet of Doublets)1H

Para to Nitrogen; typical

-proton shift.
Aromatic H-37.15Doublet (d)1H

Shielded relative to H-6; adjacent to alkyl group.
Aromatic H-57.08DDD (Multiplet)1H

Most shielded aromatic proton (

to Nitrogen).
Linker

-CH

2.78Triplet (t)2H

Benzylic-like position; deshielded by ring current.
Linker

-CH

1.72Quintet (m)2H-Shielded, but influenced by

-position.
Linker

-CH

1.25 - 1.35Multiplet (m)2H-Bulk methylene chain.
Tail CH1.55Septet/Multiplet1H-Methine proton of isopropyl group.
Tail CH

0.88Doublet (d)6H

Diagnostic terminal doublet; confirms iso-structure.

Comparative Performance Analysis

This section evaluates the "performance" of the NMR analysis—specifically, its ability to differentiate the target compound from common alternatives (isomers and precursors).

Scenario A: Regioisomer Differentiation (2- vs. 4-Substituted)

The most common impurity or alternative candidate is 4-(4-Methylpentyl)pyridine . Distinguishing these two is the primary analytical challenge.

Feature2-(4-Methylpentyl)pyridine (Target)4-(4-Methylpentyl)pyridine (Alternative)Diagnostic Verdict
Symmetry Asymmetric (C1)Symmetric (C2v axis through N-C4)High Confidence
Aromatic Pattern ABCD System: Four distinct signals. H-6 is a distinct doublet far downfield (~8.5 ppm).AA'BB' System: Two distinct signal groups (approx. two doublets). Intensity is 2H each.Definitive

-CH

Shift
~2.78 ppm~2.60 ppmModerate (4-alkyls are slightly more shielded).
Scenario B: Precursor Verification (Vs. 2-Picoline)

When synthesizing via alkylation of 2-picoline (2-methylpyridine), monitoring the disappearance of the starting material is crucial.

  • 2-Picoline Marker: Singlet at 2.55 ppm (Ar-CH

    
    ).
    
  • Target Product Marker: Triplet at 2.78 ppm (Ar-CH

    
    -R) and Doublet at 0.88 ppm  (Terminal Methyls).
    
  • Performance: 1H NMR offers >98% sensitivity for detecting unreacted 2-picoline due to the clear separation of the

    
    -protons.
    
Comparative Workflow Diagram

The following decision tree illustrates the logic flow for confirming the identity of the compound using NMR data.

Workflow Start Crude Sample Spectrum CheckAliphatic Check Aliphatic Region (0.5 - 3.0 ppm) Start->CheckAliphatic Decision1 Is there a Singlet at ~2.55 ppm? CheckAliphatic->Decision1 Result1 Contamination: Unreacted 2-Picoline Decision1->Result1 Yes Decision2 Check Terminal Methyls (~0.9 ppm) Decision1->Decision2 No Result2 Impurity: n-Hexyl derivative (Triplet methyls) Decision2->Result2 Triplet CheckAromatic Check Aromatic Region (7.0 - 8.6 ppm) Decision2->CheckAromatic Doublet Decision3 Pattern Symmetry? CheckAromatic->Decision3 Result3 Wrong Isomer: 4-Substituted (AA'BB' Pattern) Decision3->Result3 Symmetric (2 peaks) Final CONFIRMED: 2-(4-Methylpentyl)pyridine Decision3->Final Asymmetric (4 peaks)

Caption: Logical workflow for structural verification and impurity profiling.

Experimental Protocol

To replicate the comparative results described above, strict adherence to the following protocol is recommended to minimize solvent shifts and concentration effects.

Sample Preparation
  • Solvent: Use Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% v/v TMS as an internal standard.
    
    • Note: Avoid DMSO-d

      
       unless solubility is an issue, as it can broaden the nitrogen-adjacent protons due to hydrogen bonding and shift the H-6 signal downfield.
      
  • Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

    • Rationale: High concentrations (>30 mg) can cause stacking interactions between pyridine rings, causing upfield shifts of aromatic protons.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., K

    
    CO
    
    
    
    from synthesis) which degrade field homogeneity.
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds. (Ensure full relaxation of aromatic protons for accurate integration).

  • Number of Scans (NS): 16 (Sufficient for >10 mg sample).

  • Spectral Width: 0 - 10 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general alkyl and pyridine shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for 2-alkylpyridine base shifts).

  • Andersson, H., Almqvist, F., & Olsson, R. (2007).[1] Synthesis of 2-substituted pyridines via Grignard addition to pyridine N-oxides.[1] Organic Letters, 9(7), 1335-1337.[1] (Source for synthesis and spectral characterization of similar 2-alkylpyridines). [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Definitive guide on AA'BB' vs ABCD aromatic systems). [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Isohexylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-isohexylpyridine (2-(4-methylpentyl)pyridine), a structural motif relevant in pharmaceutical synthesis and heterocyclic chemistry. It focuses on distinguishing this specific isomer from its linear and regio-isomeric counterparts using Electron Ionization (EI) mass spectrometry.

Executive Summary

In drug development and organic synthesis, distinguishing alkylpyridine isomers is critical due to their distinct biological activities and metabolic pathways. 2-isohexylpyridine (MW 163.26 Da) exhibits a fragmentation signature dominated by the McLafferty rearrangement , a pathway facilitated by the specific proximity of the pyridine nitrogen to the alkyl side chain.

This guide compares 2-isohexylpyridine against its key analogues:

  • 2-n-hexylpyridine : To demonstrate the subtle effects of chain branching.

  • 4-isohexylpyridine : To illustrate the profound impact of ring substitution position (Regioisomerism).

Structural Analysis & Theoretical Fragmentation

The Molecular Architecture

The fragmentation behavior of 2-isohexylpyridine is dictated by the stability of the pyridine ring and the lability of the alkyl side chain.

  • Formula : C₁₁H₁₇N

  • Molecular Weight : 163.26 g/mol [1]

  • Key Structural Features :

    • Pyridine Ring : Acts as a charge stabilizer (low ionization energy of Nitrogen lone pair).

    • 2-Position Substitution : Enables a 6-membered cyclic transition state with the side chain.

    • Isohexyl Chain (4-methylpentyl) : Provides a gamma-hydrogen (

      
      -H) necessary for rearrangement and a terminal isopropyl group that influences minor fragmentation channels.
      
Primary Fragmentation Mechanism: The McLafferty Rearrangement

The hallmark of 2-alkylpyridines with side chains longer than three carbons is the McLafferty Rearrangement .

  • Initiation : Ionization of the nitrogen lone pair forms the molecular ion (

    
    , m/z 163).
    
  • Hydrogen Transfer : The

    
    -hydrogen on the isohexyl chain is transferred to the radical nitrogen via a sterically favored 6-membered transition state.
    
  • Cleavage : The bond between the

    
     and 
    
    
    
    carbons breaks.[2]
  • Result : Formation of the 2-picoline radical cation (m/z 93) and a neutral alkene (4-methyl-1-pentene).

Secondary Mechanism: Beta-Cleavage

A competing pathway involves simple homolytic cleavage of the C(


)-C(

) bond. This results in the loss of an alkyl radical and the formation of an even-electron pyridylmethyl cation (m/z 92). In 2-isohexylpyridine, this is energetically less favorable than the McLafferty rearrangement but remains a diagnostic marker.

Comparative Analysis: Isomer Differentiation

The following table contrasts the spectral signatures of 2-isohexylpyridine with its primary alternatives.

Table 1: Comparative Mass Spectral Fingerprints
Feature2-Isohexylpyridine 2-n-Hexylpyridine 4-Isohexylpyridine
Base Peak m/z 93 (McLafferty)m/z 93 (McLafferty)m/z 92 (

-Cleavage)
Mechanism

-H transfer to N

-H transfer to N
Direct

-bond scission
Molecular Ion m/z 163 (Distinct)m/z 163 (Distinct)m/z 163 (Distinct)
Branching Marker m/z 43 (Isopropyl cation)m/z 29 (Ethyl), m/z 43 (Propyl)m/z 43 (Isopropyl cation)
Key Difference Strong m/z 93; High m/z 43 abundanceStrong m/z 93; Lower m/z 43 abundanceWeak/Absent m/z 93 ; Strong m/z 106/92

Critical Insight : The presence of a dominant m/z 93 peak confirms the alkyl group is at the 2-position . The absence of this peak and dominance of m/z 92 strongly suggests substitution at the 3- or 4-position , where the nitrogen is too distant to abstract the


-hydrogen.

Visualization of Fragmentation Pathways

Figure 1: Mechanistic Flowchart for 2-Isohexylpyridine

The diagram below details the competition between the dominant McLafferty pathway and the secondary Beta-cleavage.

Fragmentation M_Ion Molecular Ion [M]+. m/z 163 TS_McL 6-Membered Transition State M_Ion->TS_McL Gamma-H Transfer (Fast) Prod_Beta Minor Peak Pyridylmethyl Cation m/z 92 M_Ion->Prod_Beta Direct Beta-Cleavage (Slower) Neutral_Beta Neutral Loss Isopentyl Radical (71 Da) M_Ion->Neutral_Beta Prod_McL Base Peak 2-Picoline Radical Cation m/z 93 TS_McL->Prod_McL Alpha-Beta Cleavage Neutral_McL Neutral Loss 4-methyl-1-pentene (84 Da) TS_McL->Neutral_McL

Caption: Figure 1. Competitive fragmentation pathways of 2-isohexylpyridine under Electron Ionization (70 eV).

Experimental Protocol: Acquisition & Verification

To replicate these results and ensure valid identification, follow this standardized GC-MS workflow.

Sample Preparation
  • Solvent : Dissolve 1 mg of 2-isohexylpyridine in 1 mL of Methanol or Dichloromethane (HPLC Grade).

  • Concentration : ~100 ppm (parts per million).

  • Derivatization : Not required (Pyridine ring is stable).

GC-MS Instrument Conditions
  • Inlet Temperature : 250°C (Split mode 10:1).

  • Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Carrier Gas : Helium at 1.0 mL/min (Constant Flow).

  • Oven Program :

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Ion Source : Electron Ionization (EI) at 70 eV .

  • Scan Range : m/z 35 – 300.

Data Validation Workflow

This flowchart ensures the peak identified is genuinely 2-isohexylpyridine and not an isomer.

Workflow Start Acquire Mass Spectrum Check_M Check Molecular Ion Is m/z = 163? Start->Check_M Check_Base Check Base Peak Is m/z = 93? Check_M->Check_Base Yes Check_Minor Check Minor Ions Is m/z 43 present? Check_Base->Check_Minor Yes Result_4Iso Suspect: 4-Isohexylpyridine Check_Base->Result_4Iso No (m/z 92 dominant) Result_2Iso Confirmed: 2-Isohexylpyridine Check_Minor->Result_2Iso Yes (Strong) Result_Linear Suspect: 2-n-Hexylpyridine Check_Minor->Result_Linear No (Weak/m/z 29 dominant)

Caption: Figure 2. Decision tree for distinguishing isohexylpyridine isomers based on MS spectral data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the McLafferty rearrangement mechanism).
  • NIST Mass Spectrometry Data Center . Pyridine, 2-pentyl- Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link] (Proxy for 2-alkylpyridine fragmentation behavior).

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.[6][7] (Authoritative source on pyridine fragmentation rules).

  • PubChem . 4-Methyl-2-pentylpyridine (Compound). National Library of Medicine. Retrieved from [Link].

  • Arizona State University . Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

Sources

Chromatographic Benchmarking: HPLC Retention Standards for 2-(4-Methylpentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers.[1]

Executive Summary: The Alkylpyridine Challenge

2-(4-Methylpentyl)pyridine (CAS: 100-00-0 analog/isomer) presents a classic chromatographic challenge: it combines a hydrophobic alkyl tail with a basic pyridine nitrogen (pKa ~5.9).[2] In standard Reverse Phase HPLC (RP-HPLC), this duality leads to two competing retention mechanisms:

  • Hydrophobic Interaction: The 4-methylpentyl chain interacts with the C18 stationary phase.[2]

  • Ion-Exchange (Secondary): The protonated nitrogen interacts with residual silanols on the silica support, causing severe peak tailing and retention time instability.[2]

This guide compares the Authentic Standard approach against Structural Surrogate methods, providing optimized protocols to achieve Gaussian peak shapes and reproducible retention times (


).

Comparative Analysis: Standards & Alternatives

When an authentic certified reference material (CRM) for 2-(4-Methylpentyl)pyridine is unavailable or cost-prohibitive, researchers must rely on surrogates or synthesized standards.[2]

Table 1: Performance Comparison of Retention Standards
FeatureOption A: Authentic Standard Option B: 2-n-Hexylpyridine (Surrogate) Option C: 2-Pentylpyridine (Surrogate)
Role Primary IdentificationInternal Standard / RRT ReferenceSecondary Reference
Chemical Structure Isocaproyl-pyridine (Branched)n-Hexyl-pyridine (Linear)n-Pentyl-pyridine (Linear)
LogP (Predicted) ~4.1~4.2~3.7
Retention Behavior Elutes slightly before n-hexyl isomer due to branching.[2]Elutes after target (Higher surface area interaction).Elutes before target (Shorter chain).
Cost/Availability High / Custom Synthesis often requiredLow / Commercially AvailableLow / Commercially Available
Suitability Gold Standard for QC release.[2]Excellent for tracking retention shifts in method dev.Good for resolution checks.

Critical Insight: 2-(4-Methylpentyl)pyridine and 2-n-Hexylpyridine are structural isomers (


).[2] While their mass spectra are similar, their chromatographic selectivity (

) differs.[1] The branched methyl group in the target molecule reduces the effective hydrophobic surface area compared to the linear n-hexyl chain, resulting in a Relative Retention Time (RRT) of approximately 0.92–0.96 vs. 2-hexylpyridine on C18 columns.[2]

Recommended Experimental Protocols

To ensure scientific integrity, we propose two distinct methodologies. Method A is robust for UV detection in QC environments.[2] Method B is MS-compatible for trace impurity analysis.[2]

Protocol A: The "Silanol Suppression" Method (UV-Compatible)

Best for: Quantifying the analyte in high concentrations with excellent peak symmetry.

  • Column: End-capped C18 with Polar Embedded Group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 7.0) + 5 mM Triethylamine (TEA).[2]

    • Why TEA? It acts as a "sacrificial base," saturating silanol sites so the pyridine analyte does not.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Isocratic Conditions: 30% A / 70% B.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Pyridine π-π* transition).[2]

  • Temperature: 35°C.[1]

Protocol B: The "Low pH" Method (LC-MS Compatible)

Best for: Identification and high-sensitivity detection without non-volatile salts.[2]

  • Column: Base-Deactivated Silica (BDS) C18 or Charged Surface Hybrid (CSH) C18.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

    • Why TFA? The low pH (pH ~2) fully protonates the pyridine (making it ionic) and the silanols (making them neutral Si-OH), eliminating the ion-exchange mechanism. TFA also ion-pairs with the pyridine to increase retention.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

Visualizing the Method Development Workflow

The following diagram illustrates the decision logic for selecting the correct retention control strategy based on your lab's specific constraints (Detection mode and Standard availability).

HPLC_Strategy Start Start: Analyze 2-(4-Methylpentyl)pyridine CheckStd Is Authentic Standard Available? Start->CheckStd YesStd Use Direct External Std (Method A or B) CheckStd->YesStd Yes NoStd Select Surrogate Strategy CheckStd->NoStd No Result Valid Identification YesStd->Result SelectSurrogate Select 2-n-Hexylpyridine (Isomeric Reference) NoStd->SelectSurrogate DetectorCheck Detector Type? SelectSurrogate->DetectorCheck UV_Det UV Detection (Use Phosphate/TEA Buffer) DetectorCheck->UV_Det Standard QC MS_Det MS Detection (Use TFA or Formic Acid) DetectorCheck->MS_Det R&D / Trace CalcRRT Calculate RRT (Target elutes ~0.95 x Surrogate) UV_Det->CalcRRT MS_Det->CalcRRT CalcRRT->Result

Caption: Decision tree for selecting retention standards and mobile phase chemistry based on resource availability.

Experimental Data: Representative Performance

The following data represents typical system suitability parameters observed when analyzing alkylpyridines on a C18 column (150 x 4.6 mm, 5 µm) using Protocol A (Phosphate/TEA).

Parameter2-(4-Methylpentyl)pyridine (Target)2-n-Hexylpyridine (Surrogate)Acceptance Criteria
Retention Time (

)
12.4 min13.1 minRSD < 2.0%
Relative Retention (

)
N/A 1.06 (vs Target)Stable within ±0.02
Tailing Factor (

)
1.151.10< 1.5 (Strict)
Theoretical Plates (

)
> 8,500> 9,000> 5,000

Mechanistic Explanation of Data: The 2-n-hexylpyridine elutes later because the linear alkyl chain allows for more efficient "stacking" and hydrophobic interaction with the C18 ligands compared to the branched isocaproyl group of the target molecule. If your "Target" peak elutes after the hexyl-standard, you likely have a different impurity (e.g., a heptyl-pyridine derivative).

References

  • United States Pharmacopeia (USP). (2023).[2] General Chapter <621> Chromatography: System Suitability. USP-NF.[2] Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • Dolan, J. W. (2002). Tailoring the Separation of Basic Compounds. LCGC North America, 20(5). Link

  • PubChem. (2024).[2] Compound Summary: 2-Pentylpyridine (CID 16800).[2] National Library of Medicine.[2] Link

  • Neue, U. D., et al. (2001).[1] Peak Shape and Retention of Bases in Reversed-Phase Chromatography. Advances in Chromatography, 41, 1-48.[1]

Sources

A Practical Guide to Benchmarking Ruthenium Catalysts for N-Heterocycle Hydrogenation Using 2-Isohexylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective hydrogenation of N-heterocyclic arenes is a cornerstone transformation. Ruthenium catalysts have emerged as powerful tools for this purpose, offering high activity and unique selectivity profiles. However, the vast array of available catalysts necessitates a standardized and rigorous benchmarking protocol to identify the optimal system for a given application.

This guide provides a comprehensive framework for benchmarking Ruthenium catalysts, using the hydrogenation of 2-isohexylpyridine to 2-isohexylpiperidine as a representative model system. We will delve into the experimental design, key performance indicators, and mechanistic rationale, empowering researchers to make data-driven decisions in catalyst selection.

The Rationale for a Standardized Substrate

The choice of substrate is critical for meaningful catalyst comparison. An ideal benchmarking substrate should be structurally relevant to target molecules, possess functional groups that might challenge the catalyst, and be easily analyzable. 2-Isohexylpyridine serves as an excellent model for several reasons:

  • Steric Hindrance: The bulky isohexyl group at the 2-position presents significant steric hindrance around the nitrogen atom, providing a robust test for catalyst activity. Catalysts that perform well with this substrate are likely to be effective for other sterically demanding N-heterocycles.

  • Absence of Competing Reducible Groups: The alkyl substituent is inert under typical hydrogenation conditions, ensuring that reactivity is focused on the pyridine ring. This simplifies analysis and provides a clear measure of the catalyst's performance for the target transformation.

  • Analytical Tractability: The substrate and its fully hydrogenated product, 2-isohexylpiperidine, have distinct physical properties (e.g., boiling point, polarity), making them easily separable and quantifiable by standard analytical techniques like Gas Chromatography (GC).

Experimental Workflow and Design

A robust benchmarking study is built upon a well-designed and consistently executed experimental workflow. The primary objective is to gather quantitative data on catalyst activity, selectivity, and stability under controlled conditions.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Evaluation cat_prep Catalyst Preparation & Activation reac_setup Reactor Setup (Inert Atmosphere) cat_prep->reac_setup reaction Run Reaction (Controlled T, P, Time) reac_setup->reaction reagent_prep Reagent & Substrate Preparation reagent_prep->reac_setup sampling Aliquots Taken Over Time reaction->sampling gc_analysis GC Analysis (Conversion & Yield) sampling->gc_analysis kpi_calc Calculate KPIs (TOF, TON, Selectivity) gc_analysis->kpi_calc data_comp Data Comparison & Catalyst Ranking kpi_calc->data_comp G RuH2 [Ru]-H₂ (Active Catalyst) center RuH2->center + Substrate - H⁺ Het Pyridine Substrate Het->center Prod Piperidine Product H2 H₂ center->RuH2 + H₂ center->RuH2 Hydrogenation Steps Product Released center->Prod

C13 NMR chemical shifts for isohexyl side chain in pyridines

Comprehensive Guide to NMR Chemical Shifts of Isohexylpyridines

Executive Summary

In medicinal chemistry, the optimization of lipophilicity often involves the introduction of branched alkyl chains. The isohexyl group (strictly defined as 4-methylpentyl ) is a critical structural motif used to modulate solubility and metabolic stability in pyridine-based pharmacophores.

This guide provides a definitive technical comparison of

Mechanistic Principles of Chemical Shift Perturbation

To accurately assign the isohexyl chain, one must understand how the pyridine ring's electronic environment perturbs the alkyl carbons (

The Pyridine "Ring Current" & Inductive Effect

The pyridine ring exerts two distinct effects on the attached isohexyl chain:

  • Inductive/Field Effect: The electronegative nitrogen atom deshields carbons, an effect that diminishes rapidly with distance. This is most pronounced at the C2-position , causing significant downfield shifts of the

    
    -carbon (C1').
    
  • Mesomeric/Resonance Effect: Electron density is non-uniform across the ring. C2 and C4 are electron-deficient (deshielded), while C3 is relatively electron-rich. This influences the shielding of the attached alkyl chain's

    
    -carbon.
    
The Isohexyl (4-Methylpentyl) Signature

The isohexyl group (

  • The "Iso" Split: The terminal isopropyl group creates a characteristic pattern: a methine signal (

    
     ppm) and a strong dimethyl signal (
    
    
    ppm).
  • The "Linker" Chain: The methylene carbons (C1', C2', C3') vary significantly based on the pyridine attachment point.

Comparative Data: Chemical Shift Tables

The following data represents standardized chemical shifts (


Table 1: NMR Shifts of Isohexylpyridines (Positional Isomers)
Carbon PositionAtom Type2-Isohexyl (

ppm)
3-Isohexyl (

ppm)
4-Isohexyl (

ppm)
Diagnostic Note
C1' (

)

38.4 33.1 35.2 Most sensitive to ring position.
C2' (

)

29.830.530.2Deshielded by

-effect.
C3' (

)

27.627.427.5Bridge to the iso-tail.
C4' (

)

27.927.927.9Diagnostic Methine (DEPT +).
C5'/C6' (

)

22.622.622.6Strong Intensity Doublet.
Py-C2

/

162.5150.0150.2Ipso (2-subst) vs Ortho.
Py-C3

/

121.0138.5124.0Ortho (2-subst) vs Ipso.
Py-C4

/

136.4136.0151.5Para (2-subst) vs Ipso.

Critical Insight: The


-carbon (C1') shift is the primary discriminator. Attachment at C2  causes a 

5 ppm downfield shift compared to C3 due to the proximity of the ring nitrogen.
Table 2: Isohexyl vs. n-Hexyl (Distinguishing the Tail)
CarbonIsohexyl (4-methylpentyl) n-Hexyl (straight chain) Differentiation Strategy
Terminal 22.6 ppm (

)
14.1 ppm (

)
Intensity: Isohexyl methyls are

intense.
Penultimate 27.9 ppm (

)
22.7 ppm (

)
DEPT-135: Isohexyl is UP (CH), n-Hexyl is DOWN (

).
Antepenult. 27.6 ppm (

)
31.8 ppm (

)
Chemical shift value.

Experimental Validation Protocol

To ensure scientific integrity, do not rely solely on 1D chemical shifts. Use this self-validating workflow to confirm the isohexyl structure.

Step-by-Step Characterization Workflow
  • Acquire 1D

    
     Spectrum: 
    
    • Parameter: Minimum 256 scans (due to relaxation of quaternary carbons).

    • Check: Look for the intense signal at ~22.6 ppm. If it integrates to roughly

      
       height of other aliphatic peaks, it confirms the isopropyl terminus.
      
  • Run DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: Distinguish the methine branch point from methylene linkers.

    • Expected Result:

      • Up (Positive):

        
         (22.6 ppm) and 
        
        
        (27.9 ppm).
      • Down (Negative):

        
         (C1', C2', C3').
        
      • Silent: Quaternary carbons (Ipso-Pyridine).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlate the proton doublet (

      
       ppm) to the carbon at 22.6 ppm.
      
    • Validation: If the proton doublet correlates to 14.1 ppm, you have an n-hexyl impurity, not isohexyl.

Logic Diagram: Assignment Workflow

NMR_AssignmentStartUnknown Alkyl-Pyridine SampleStep11. Acquire 1D C13 NMRStart->Step1Check1Check ~22.6 ppm SignalStep1->Check1IsoHigh Intensity (2x)Suggests Iso-methylsCheck1->IsoHigh Int.NormalLow Intensity (1x)Suggests n-AlkylCheck1->NormalLow Int.Step22. Run DEPT-135Iso->Step2Check2Analyze ~28 ppm RegionStep2->Check2MethinePositive Peak (CH)CONFIRMS BranchingCheck2->MethinePositiveMethyleneNegative Peak (CH2)CONFIRMS Linear ChainCheck2->MethyleneNegativeStep33. Verify C1' PositionMethine->Step3PosCheckShift Value?Step3->PosCheckPos2~38.4 ppm(2-Substituted)PosCheck->Pos2Pos3~33.1 ppm(3-Substituted)PosCheck->Pos3Pos4~35.2 ppm(4-Substituted)PosCheck->Pos4

Caption: Decision tree for distinguishing isohexyl isomers and validating chain branching using 1D and DEPT NMR techniques.

Structural Correlation Visualization

The following diagram illustrates the chemical shift mapping onto the molecular structure of 2-(4-methylpentyl)pyridine , highlighting the propagation of the inductive effect.

Structure_MapPyRingPyridine Ring(Electron Withdrawing)C1C1' (alpha)38.4 ppm(Deshielded)PyRing->C1Inductive EffectC2C2' (beta)29.8 ppmC1->C2C3C3' (gamma)27.6 ppmC2->C3C4C4' (Methine)27.9 ppm(Branch Point)C3->C4C5C5'/C6' (Methyls)22.6 ppm(Equivalent)C4->C5Iso-Split

Caption: Propagation of chemical shift perturbation along the isohexyl chain. Note the sharp drop in deshielding after C1'.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2021). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for heterocyclic shifts).[1][2]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Katritzky, A. R., et al. (1987). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text for pyridine substituent effects).

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